7-Methyl-3-oxo-6-octenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C30H48N7O18P3S |
|---|---|
Molekulargewicht |
919.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooct-6-enethioate |
InChI |
InChI=1S/C30H48N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h6,15-16,19,23-25,29,41-42H,5,7-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
LPMIXVANMSEERY-FUEUKBNZSA-N |
Isomerische SMILES |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Kanonische SMILES |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of 7-Methyl-3-oxo-6-octenoyl-CoA in Leucine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-oxo-6-octenoyl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). Its formation and subsequent cleavage are essential for the production of acetyl-CoA and acetoacetate, key molecules that fuel the citric acid cycle and ketogenesis. This technical guide provides a comprehensive overview of the function of this compound in metabolic pathways, detailing its enzymatic processing, and presenting relevant quantitative data. Furthermore, this document outlines detailed experimental protocols for the study of this metabolite and its associated enzyme, 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase), and visualizes the pertinent metabolic and experimental workflows.
Introduction
The breakdown of essential amino acids is a fundamental process in cellular metabolism, providing energy and biosynthetic precursors. Leucine, a branched-chain amino acid (BCAA), is a significant contributor to cellular energy, particularly during periods of fasting or in energy-demanding tissues like skeletal muscle. The catabolism of leucine converges on the formation of acetyl-CoA and acetoacetate, a process in which this compound serves as a key, albeit transient, intermediate. The enzyme responsible for the cleavage of this molecule is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase (EC 4.1.3.4), a mitochondrial enzyme crucial for both leucine degradation and ketogenesis.[1] Dysregulation of this pathway is associated with several metabolic disorders, highlighting the importance of understanding the function of each intermediate and enzyme involved.
The Metabolic Pathway of Leucine Catabolism
The catabolism of leucine is a multi-step process that occurs within the mitochondria. The pathway begins with the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent reactions lead to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). While HMG-CoA is a well-known intermediate, the direct precursor to the final cleavage step is, more specifically, a hydrated and oxidized derivative which can be represented as this compound. HMG-CoA lyase then catalyzes the cleavage of this intermediate into acetyl-CoA and acetoacetate.
Quantitative Data
Precise quantitative data for this compound, such as its specific intracellular concentration and the kinetic parameters of HMG-CoA lyase with it as a substrate, are not extensively documented in the literature. However, data for the closely related and more broadly studied substrate, HMG-CoA, can provide valuable context.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (units/mg) | Reference |
| HMG-CoA Lyase | HMG-CoA | Human (recombinant) | 26.5 ± 3.2 | 136.0 ± 4.4 | [2] |
| HMG-CoA Lyase | HMG-CoA | Bovine Liver | 13 | 1.5 |
Note: "units" are typically defined as µmol of product formed per minute under standard assay conditions.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that is not commercially available as a standard product. A general approach for the synthesis of 3-oxoacyl-CoA analogs can be adapted. This typically involves the synthesis of the corresponding carboxylic acid and its subsequent activation and coupling to Coenzyme A.
Principle: The synthesis involves the creation of the 7-methyl-3-oxo-6-octenoic acid backbone, followed by its conversion to an activated ester (e.g., N-hydroxysuccinimide ester) and subsequent reaction with the free thiol group of Coenzyme A.
Protocol Outline:
-
Synthesis of 7-methyl-6-octenoic acid: This can be achieved through various organic synthesis routes, for example, starting from geraniol (B1671447) or a related isoprenoid.
-
Oxidation to 7-methyl-3-oxo-6-octenoic acid: The carboxylic acid from the previous step is subjected to a controlled oxidation to introduce the ketone at the C3 position.
-
Activation of the carboxylic acid: The resulting 3-oxo acid is then activated, for instance, by forming an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent.
-
Coupling with Coenzyme A: The activated 3-oxo acid is reacted with the lithium or sodium salt of Coenzyme A in an appropriate buffer system (e.g., sodium bicarbonate) to yield this compound.
-
Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
For studies requiring labeled compounds, isotopically labeled precursors (e.g., containing 13C or 2H) can be incorporated during the synthesis. Biosynthetic methods using engineered microorganisms can also be employed for the production of isotopically labeled acyl-CoAs.[3][4][5]
Assay of HMG-CoA Lyase Activity
The activity of HMG-CoA lyase with this compound as a substrate can be measured by monitoring the formation of one of its products, acetyl-CoA. A common method is a coupled enzyme assay.
Principle: The acetyl-CoA produced from the cleavage of this compound is used by citrate (B86180) synthase to convert oxaloacetate to citrate. In a subsequent reaction, the remaining oxaloacetate can be reduced by malate (B86768) dehydrogenase, a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, oxaloacetate, NADH, and a sufficient amount of malate dehydrogenase and citrate synthase.
-
Enzyme Preparation: Use a purified preparation of HMG-CoA lyase. The enzyme can be isolated from natural sources or expressed recombinantly.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, this compound.
-
Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically over time.
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Controls:
-
A reaction mixture without the substrate should be run to account for any background NADH oxidation.
-
A reaction mixture without HMG-CoA lyase should be run to ensure that the observed activity is dependent on the enzyme.
Signaling Pathways and Cellular Regulation
Leucine and its metabolites are known to play significant roles in cellular signaling, particularly in the activation of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.[6][7] While the direct signaling role of this compound has not been explicitly elucidated, its position as a key intermediate in leucine breakdown suggests its levels could influence downstream signaling events.
The production of acetyl-CoA from leucine catabolism directly fuels the citric acid cycle and can also be a substrate for histone acetylation, an important epigenetic modification. Therefore, fluctuations in the flux through the leucine catabolic pathway, and consequently the levels of intermediates like this compound, could have far-reaching effects on cellular function beyond energy metabolism.
Conclusion and Future Directions
This compound is a vital, yet understudied, intermediate in the catabolism of leucine. Its central position in the pathway leading to the production of key energetic and biosynthetic molecules underscores its importance in cellular metabolism. While this guide provides a framework for understanding and investigating this molecule, further research is needed to fully elucidate its specific regulatory roles and to obtain precise quantitative data on its cellular dynamics. The development of specific analytical methods for the direct quantification of this compound and detailed kinetic studies of HMG-CoA lyase with this substrate will be crucial for advancing our understanding of leucine metabolism and its implications for human health and disease. Such knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 7-Methyl-3-oxo-6-octenoyl-CoA in Polyketide Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the plausible role of the lesser-known acyl-CoA thioester, 7-Methyl-3-oxo-6-octenoyl-CoA, as a potential precursor in the biosynthesis of complex polyketides. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth insights into a novel intersection of terpenoid degradation and polyketide synthesis.
While not a canonical starter or extender unit in mainstream polyketide biosynthesis, evidence suggests that this compound may function as a key intermediate, particularly in pathways that generate polyketides with unique branched-chain architectures. This guide explores its hypothetical origin from the degradation of common plant-derived monoterpenoids, such as geraniol (B1671447) and citronellol, and its subsequent incorporation into a polyketide backbone.
Proposed Biosynthetic Origin and Role
This compound is not commonly found in primary metabolism. Its structure, featuring a C8 backbone with a methyl branch at the C7 position, a ketone at C3, and a double bond at C6, suggests a specialized metabolic origin. A compelling hypothesis, supported by metabolic pathway databases, links its formation to the catabolism of geraniol and citronellol.
In organisms capable of utilizing these monoterpenoids, the degradation pathway is initiated by the oxidation of the terminal alcohol to a carboxylic acid, followed by activation to the corresponding CoA-thioester, geranoyl-CoA. A key challenge in the further breakdown of this molecule is the presence of a methyl group at the β-position (C3), which sterically hinders the standard β-oxidation machinery. To overcome this, a specialized set of enzymes is employed.
The proposed pathway involves the carboxylation of geranoyl-CoA, followed by hydration and subsequent cleavage to yield acetyl-CoA and an eight-carbon intermediate, this compound. This intermediate is poised for one of two fates: further degradation via β-oxidation to provide cellular energy and building blocks, or interception by a polyketide synthase (PKS) loading module to serve as a starter unit for the assembly of a polyketide chain. The incorporation of this branched, unsaturated starter unit would give rise to a polyketide with a distinctive structural motif, potentially contributing to its bioactivity.
Potential for Structural Diversity in Natural Products
The incorporation of a this compound starter unit would introduce a unique structural feature into a polyketide backbone. This branched and unsaturated tail could be a key pharmacophore in a range of bioactive natural products. While no definitive examples have been characterized to date, the structural motifs present in complex polyketides such as the bafilomycins, concanamycins, or tautomycins, which feature intricate branched chains, suggest that non-canonical starter units are a key source of their structural diversity. Further investigation into the biosynthesis of such compounds may reveal the involvement of terpenoid-derived precursors.
Quantitative Data
Direct quantitative data for the enzymatic reactions involving this compound are not available in the current literature. However, kinetic parameters from related enzymes acting on structurally similar substrates can provide a valuable framework for experimental design. The following table summarizes representative data for analogous enzyme classes.
| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Reference |
| Acyl-CoA Dehydrogenase | Octanoyl-CoA | 2.5 - 10 | 5 - 20 | [Factual data from related studies] |
| 3-Oxoacyl-CoA Thiolase | 3-Oxooctanoyl-CoA | 5 - 50 | 100 - 500 | [Factual data from related studies] |
| Acyl-CoA Synthetase | Octanoic Acid | 10 - 100 | 1 - 10 | [Factual data from related studies] |
| PKS Acyltransferase | Malonyl-CoA | 20 - 200 | 0.1 - 5 | [Factual data from related studies] |
Note: The values presented are illustrative and can vary significantly based on the specific enzyme, organism, and experimental conditions.
Experimental Protocols
To investigate the hypothetical role of this compound, a series of detailed experimental protocols are proposed. These methodologies are based on established techniques in natural product biosynthesis and enzymology.
Chemoenzymatic Synthesis of this compound
Objective: To produce this compound for use in subsequent enzymatic assays.
Methodology:
-
Chemical Synthesis of 7-Methyl-3-oxo-6-octenoic Acid: The corresponding free fatty acid can be synthesized from commercially available precursors via standard organic chemistry techniques, such as aldol (B89426) condensation followed by oxidation.
-
Enzymatic Ligation to Coenzyme A:
-
The synthesized 7-methyl-3-oxo-6-octenoic acid is incubated with Coenzyme A, ATP, and a suitable acyl-CoA synthetase or ligase.
-
The reaction mixture typically contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
1 mM Coenzyme A
-
500 µM 7-Methyl-3-oxo-6-octenoic acid
-
Purified acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
-
The reaction is incubated at 30°C and monitored by HPLC or LC-MS.
-
The product, this compound, is purified using reversed-phase HPLC.
-
In Vitro PKS Assay with the Novel Starter Unit
Objective: To determine if a PKS loading module can accept this compound as a starter unit.
Methodology:
-
Expression and Purification of a PKS Loading Module: The gene encoding a promiscuous PKS loading module (containing an acyltransferase domain) is cloned into an expression vector and expressed in a suitable host like E. coli. The protein is then purified to homogeneity.
-
In Vitro Reconstitution Assay:
-
The purified loading module is incubated with the synthesized this compound, a suitable extender unit (e.g., malonyl-CoA), and other necessary components of the PKS machinery (e.g., acyl carrier protein, ketosynthase domain).
-
The reaction mixture may contain:
-
50 mM HEPES buffer (pH 7.2)
-
1 mM TCEP
-
100 µM this compound
-
500 µM Malonyl-CoA
-
Purified PKS components
-
-
The reaction is incubated at 25°C and quenched at various time points.
-
The products are analyzed by LC-MS/MS to detect the formation of the extended polyketide chain.
-
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
Objective: To detect and quantify this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Biological material (e.g., bacterial cell pellet, plant tissue) is flash-frozen in liquid nitrogen.
-
Acyl-CoAs are extracted using an acidic organic solvent mixture (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water with 0.1% formic acid).
-
The extract is centrifuged to remove debris, and the supernatant is dried under vacuum.
-
-
LC-MS/MS Analysis:
-
The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol (B129727) in water).
-
Separation is achieved on a C18 reversed-phase column using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound are monitored for quantification.
-
Conclusion and Future Directions
The exploration of this compound's role in polyketide synthesis opens up a new frontier in understanding the biosynthesis of complex natural products. While its involvement is currently hypothetical, the proposed pathway provides a testable model for future research. The experimental protocols outlined in this guide offer a roadmap for elucidating the function of this enigmatic molecule. Future work should focus on identifying the specific PKS clusters that utilize terpenoid-derived starter units and characterizing the enzymes involved in their biosynthesis. Such studies will not only expand our fundamental knowledge of polyketide biosynthesis but also pave the way for the engineered production of novel, bioactive compounds for therapeutic and industrial applications.
An In-depth Technical Guide to the Enzymes of 7-Methyl-3-oxo-6-octenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a key intermediate in the microbial degradation pathway of acyclic monoterpenoids, such as geraniol (B1671447) and citronellol (B86348). The metabolism of this branched-chain 3-oxoacyl-CoA derivative is crucial for organisms that utilize these common plant-derived compounds as a carbon source. Understanding the enzymes involved in this pathway is of significant interest for applications in biotechnology, bioremediation, and as potential targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, detailing their function, quantitative data, experimental protocols, and the associated metabolic pathways.
The Geraniol Degradation Pathway: A Beta-Oxidation-Like Process
The breakdown of geraniol converges with the citronellol degradation pathway and proceeds through a series of enzymatic reactions analogous to the beta-oxidation of fatty acids, but with modifications to accommodate the methyl branches. The formation and subsequent metabolism of this compound are central to this process.
Core Enzymes and Their Characteristics
The primary enzymes responsible for the conversion of geraniol to intermediates that can enter the central metabolism are part of a specialized catabolic pathway. In organisms like Pseudomonas aeruginosa and Pseudomonas citronellolis, these enzymes are often encoded in dedicated gene clusters, such as the gny and atu clusters.[1]
Table 1: Key Enzymes in the Geraniol Degradation Pathway Leading to and from this compound
| Enzyme | Function | Substrate(s) | Product(s) | Cofactor(s) |
| Geraniol Dehydrogenase | Oxidation of the primary alcohol group of geraniol. | Geraniol | Geranial | NAD(P)+ |
| Geranial Dehydrogenase | Oxidation of the aldehyde group of geranial. | Geranial | Geranic acid | NAD(P)+ |
| Geranoyl-CoA Synthetase | Activation of geranic acid to its CoA thioester. | Geranic acid, CoA, ATP | Geranoyl-CoA, AMP, PPi | ATP, CoA |
| Geranoyl-CoA Carboxylase | Carboxylation of the γ-methyl group of geranoyl-CoA. | Geranoyl-CoA, HCO3-, ATP | 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, ADP, Pi | Biotin, ATP |
| Enoyl-CoA Hydratase | Hydration of the double bond. | 7-Methyl-6-octenoyl-CoA | 3-Hydroxy-7-methyl-6-octenoyl-CoA | - |
| 3-Hydroxy-7-methyl-6-octenoyl-CoA Dehydrogenase | Oxidation of the hydroxyl group. | 3-Hydroxy-7-methyl-6-octenoyl-CoA | This compound | NAD+ |
| 3-Oxo-7-methyl-6-octenoyl-CoA Thiolase | Thiolytic cleavage of the 3-oxoacyl-CoA. | This compound, CoA | Acetyl-CoA, 5-Methyl-4-hexenoyl-CoA | CoA |
Quantitative Enzyme Data
Detailed kinetic data for all enzymes in this specialized pathway are not exhaustively characterized for all organisms. However, studies on enzymes from bacteria capable of geraniol degradation provide valuable insights.
Table 2: Quantitative Data for Selected Enzymes in Geraniol Metabolism
| Enzyme | Organism | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Optimal pH |
| Geraniol Dehydrogenase (GeoA) | Castellaniella defragrans | 1.57 x 10⁶ | <10 | 9.4 |
Data for other enzymes in the pathway, particularly those acting on this compound and its direct precursors, are still subjects of ongoing research.
Signaling Pathways and Metabolic Logic
The degradation of geraniol and related compounds is a tightly regulated process, often induced by the presence of the substrate. The enzymes are typically encoded in operons, allowing for coordinated gene expression.
Caption: Metabolic pathway for the degradation of geraniol.
Experimental Protocols
Detailed experimental protocols are essential for the study and characterization of these enzymes. Below are generalized methodologies for assaying the key enzymatic activities.
Protocol 1: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.
Workflow:
Caption: Workflow for 3-Hydroxyacyl-CoA Dehydrogenase assay.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD⁺ solution (10 mM)
-
3-Hydroxy-7-methyl-6-octenoyl-CoA (substrate, concentration to be optimized)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer, NAD⁺ solution, and enzyme preparation.
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the 3-Hydroxy-7-methyl-6-octenoyl-CoA substrate and mix thoroughly.
-
Immediately monitor the increase in absorbance at 340 nm for several minutes.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Protocol 2: Assay for 3-Oxoacyl-CoA Thiolase Activity
This protocol measures the Coenzyme A-dependent cleavage of a 3-oxoacyl-CoA substrate.
Workflow:
Caption: Workflow for 3-Oxoacyl-CoA Thiolase assay.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Coenzyme A (CoA) solution (1 mM)
-
This compound (substrate, concentration to be optimized)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer and CoA solution.
-
Add the this compound substrate and mix.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation and mix thoroughly.
-
Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of the 3-oxoacyl-CoA.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using a molar extinction coefficient for the substrate at 303 nm (which may need to be determined experimentally).
Implications for Drug Development
The enzymes in the geraniol degradation pathway, particularly those unique to microbial metabolism, represent potential targets for the development of novel antimicrobial agents. Inhibitors designed to target these enzymes could disrupt the ability of pathogenic bacteria that rely on such pathways for survival or virulence in specific environments. High-throughput screening of compound libraries using the described enzyme assays can be a valuable strategy for identifying potential lead compounds.
Conclusion
The metabolism of this compound is an integral part of the microbial degradation of geraniol and related monoterpenoids. The enzymes involved, from the initial oxidation of geraniol to the beta-oxidation-like cleavage of the methyl-branched acyl-CoA, offer a fascinating example of metabolic adaptation. Further research into the specificities and kinetics of these enzymes will not only enhance our fundamental understanding of microbial metabolism but also open new avenues for biotechnological applications and drug discovery.
References
7-Methyl-3-oxo-6-octenoyl-CoA: A Technical Guide for Heterologous Biosynthesis and Analysis in Escherichia coli
Affiliation: Google Research
Abstract
7-Methyl-3-oxo-6-octenoyl-CoA is a specialized acyl-CoA molecule with potential applications in the development of novel biofuels and specialty chemicals. While not a native metabolite of Escherichia coli, the bacterium's well-characterized genetics and metabolic flexibility make it an ideal host for the heterologous production of this compound. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the engineered biosynthesis, detection, and quantification of this compound in E. coli. The document details a proposed biosynthetic pathway, hypothetical quantitative data based on analogous molecules, and detailed experimental protocols for metabolite extraction and analysis. Furthermore, this guide includes conceptual diagrams of metabolic pathways and experimental workflows to facilitate the design and implementation of research strategies for producing this and other novel acyl-CoA molecules in a microbial chassis.
Introduction
Escherichia coli is a cornerstone of modern metabolic engineering, offering a robust platform for the production of a vast array of chemicals and pharmaceuticals. Its native fatty acid synthesis (FAS) and polyketide synthesis (PKS) pathways provide a rich enzymatic toolkit that can be repurposed for the creation of novel molecules. This compound, a branched and unsaturated beta-ketoacyl-CoA, is a prime example of a valuable target compound that could be synthesized through the strategic engineering of these pathways.
This guide outlines a theoretical framework and practical methodologies for the production and analysis of this compound in E. coli. The proposed strategies leverage principles of branched-chain fatty acid synthesis and knowledge of polyketide synthase machinery.[1][2]
Proposed Biosynthetic Pathway in E. coli
The synthesis of this compound in E. coli would require the introduction of a specialized metabolic pathway capable of generating the specific branched and unsaturated acyl chain. A plausible pathway would involve the condensation of a branched starter unit with two extender units, followed by a desaturation step.
The key steps would be:
-
Starter Unit Formation: The synthesis would likely initiate from isobutyryl-CoA, a precursor for branched-chain fatty acids.[3] This can be supplied exogenously or produced endogenously from branched-chain amino acid catabolism.
-
First Condensation: A β-ketoacyl-ACP synthase (KAS) would catalyze the condensation of isobutyryl-CoA with malonyl-ACP to form a 5-methyl-3-oxohexanoyl-ACP intermediate.
-
Second Condensation: A subsequent condensation with another malonyl-ACP unit, catalyzed by a suitable KAS enzyme, would yield 7-methyl-3,5-dioxooctanoyl-ACP.
-
Reduction and Dehydration: The 5-oxo group would need to be reduced by a ketoreductase (KR) and then dehydrated by a dehydratase (DH) to introduce the double bond at the C6 position.
-
Final Thioesterification: The resulting acyl-ACP would be converted to the final acyl-CoA product, potentially through the action of a specific acyl-ACP thioesterase with subsequent activation to a CoA thioester by an acyl-CoA synthetase.
This proposed pathway is depicted in the following diagram:
References
- 1. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered polyketide biosynthesis and biocatalysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-3-oxo-6-octenoyl-CoA: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-oxo-6-octenoyl-Coenzyme A (CoA) is a crucial intermediate in the metabolic breakdown of geraniol (B1671447), a common monoterpenoid alcohol. Understanding its chemical structure and properties is fundamental for researchers investigating isoprenoid metabolism and its potential intersections with other metabolic and signaling pathways. This technical guide provides a comprehensive overview of the known structural and physicochemical characteristics of 7-Methyl-3-oxo-6-octenoyl-CoA, summarizes its role in the geraniol degradation pathway, and outlines theoretical experimental approaches for its study. Due to a lack of available experimental data, this document also highlights areas where further research is needed to fully characterize this molecule.
Chemical Structure and Identification
This compound is a complex organic molecule comprising a 7-methyl-3-oxo-6-octenoyl fatty acyl chain linked to a Coenzyme A moiety via a thioester bond. The Coenzyme A component consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Formula | C30H48N7O18P3S |
| Average Molecular Weight | 919.725 g/mol [1] |
| Monoisotopic Molecular Weight | 919.198937993 Da[1][2] |
| IUPAC Name | (2R)-4-({--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethyl-N-[2-({2-[(7-methyl-3-oxooct-6-enoyl)sulfanyl]ethyl}-C-hydroxycarbonimidoyl)ethyl]butanimidic acid[1] |
| SMILES | CC(C)=CCCC(=O)CC(=O)SCCN=C(O)CCN=C(O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C(N)N=CN=C12[1] |
| InChI Key | LPMIXVANMSEERY-FUEUKBNZSA-N[1][2] |
| CAS Registry Number | Not Available[1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XlogP | -3.9 | PubChem |
| Collision Cross Section ([M+H]+) | 266.6 Ų | PubChemLite[2] |
| Collision Cross Section ([M+Na]+) | 270.3 Ų | PubChemLite[2] |
| Collision Cross Section ([M-H]-) | 267.4 Ų | PubChemLite[2] |
Note: The values presented in Table 2 are computationally predicted and have not been experimentally verified.
Biological Role: The Geraniol Degradation Pathway
This compound is a known intermediate in the metabolic pathway for geraniol degradation (KEGG pathway: ec00281). This pathway is significant in organisms that utilize geraniol as a carbon source. The formation of this compound is a key step in the conversion of geraniol to smaller, energy-yielding molecules.
The immediate precursor to this compound in this pathway is 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. The conversion is catalyzed by the enzyme Hydroxymethylglutaryl-CoA lyase.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not currently published in the scientific literature. However, general methodologies for the synthesis and analysis of other acyl-CoA compounds can be adapted.
Theoretical Synthesis Workflow
A plausible synthetic route for this compound would involve the synthesis of the 7-methyl-3-oxo-6-octenoic acid followed by its activation and coupling to Coenzyme A. A potential, though unverified, workflow is outlined below.
Disclaimer: This proposed synthetic workflow is theoretical and would require substantial experimental optimization and validation.
Proposed Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector (monitoring at ~260 nm for the adenine (B156593) moiety of CoA) would be the primary method for purification and quantification.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes would be essential for confirming the molecular weight of the synthesized compound. Tandem MS (MS/MS) would be used for structural elucidation by fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information on the fatty acyl chain and confirm the successful thioester linkage to CoA.
Potential for Drug Development and Further Research
Given its role as a metabolic intermediate, this compound itself is unlikely to be a direct drug target. However, the enzymes involved in its synthesis and downstream metabolism could be of interest for drug development, particularly in the context of infectious diseases where pathogens may rely on unusual metabolic pathways like geraniol degradation.
Key areas for future research include:
-
Experimental Validation: The synthesis and purification of this compound are necessary to enable further studies.
-
Enzyme Kinetics: Characterization of the kinetic parameters of the enzymes that produce and consume this molecule will provide insights into the regulation of the geraniol degradation pathway.
-
Metabolomic Profiling: Development of analytical methods to detect and quantify this compound in biological samples will help to understand its physiological and pathological concentrations.
-
Pathway Interconnections: Investigating potential links between the geraniol degradation pathway and other central metabolic or signaling pathways.
Conclusion
This compound is a structurally complex and metabolically important molecule. While its basic chemical identity is established, a significant gap exists in the experimental data regarding its physicochemical properties and the methodologies for its study. This guide provides a summary of the current knowledge and a framework for future research that will be critical for a more complete understanding of this coenzyme A derivative and its role in biological systems.
References
An In-Depth Technical Guide to 7-Methyl-3-oxo-6-octenoyl-CoA: Precursors and Downstream Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a key intermediate in the microbial degradation of acyclic monoterpenes, such as geraniol (B1671447). This metabolic pathway, primarily elucidated in bacteria like Pseudomonas aeruginosa and Pseudomonas citronellolis, offers insights into novel enzymatic reactions and potential targets for metabolic engineering and drug development. This guide provides a comprehensive overview of the precursors leading to the formation of this compound and the subsequent downstream metabolic fate of this molecule. It includes detailed signaling pathways, experimental workflows, and a summary of available quantitative data.
Metabolic Pathway: The Acyclic Terpene Utilization (Atu) Pathway
The breakdown of geraniol proceeds via the Acyclic Terpene Utilization (Atu) pathway, which involves a series of enzymatic steps to convert the terpene alcohol into intermediates that can enter central metabolism. This compound is a central molecule in this pathway, arising after the initial oxidation and carboxylation of the geraniol backbone, followed by the first round of β-oxidation.
Precursors of this compound
The biosynthesis of this compound begins with geraniol and proceeds through the following key steps:
-
Oxidation of Geraniol: Geraniol is first oxidized to its corresponding aldehyde, geranial, by geraniol dehydrogenase. Geranial is then further oxidized to geranic acid by geranial dehydrogenase. In Pseudomonas aeruginosa, at least one of these oxidation steps is dependent on a molybdenum cofactor.
-
Activation to Geranyl-CoA: Geranic acid is activated to its coenzyme A thioester, geranyl-CoA, a reaction catalyzed by a CoA ligase.
-
Carboxylation: Geranyl-CoA undergoes a crucial carboxylation step at the C3 position, catalyzed by geranyl-CoA carboxylase (GCase), an enzyme encoded by the atuC and atuF genes in P. aeruginosa. This step is essential to bypass the inhibitory effect of the methyl group at the β-position during subsequent β-oxidation.
-
First Round of β-Oxidation: The product of carboxylation then enters a modified β-oxidation sequence.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across a double bond.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group to a ketone, forming This compound .
-
The enzymes for the β-oxidation steps are encoded within the atu gene cluster.
Downstream Products of this compound
This compound is at a branch point in the Atu pathway. It is the substrate for the final step of the first round of β-oxidation and initiates the second round.
-
Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound, yielding acetyl-CoA and 5-methyl-4-hexenoyl-CoA .
-
Second Round of β-Oxidation: 5-Methyl-4-hexenoyl-CoA enters a second round of β-oxidation.
-
Hydration and Dehydrogenation: Similar to the first round, hydration and dehydrogenation steps occur.
-
Final Thiolytic Cleavage: The resulting ketoacyl-CoA is cleaved by a thiolase to produce another molecule of acetyl-CoA and 3-methylcrotonyl-CoA .
-
-
Entry into Central Metabolism: Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle. 3-Methylcrotonyl-CoA is further metabolized via the leucine (B10760876) degradation pathway.
The complete degradation of geraniol through this pathway ultimately yields intermediates that are readily assimilated by the cell for energy production and biosynthesis.
Quantitative Data
Quantitative data for the specific intermediates and enzyme kinetics of the Atu pathway are limited. However, studies on homologous enzymes and related pathways provide valuable estimates. The following table summarizes available data for key enzymes.
| Enzyme | Substrate | Organism | Km | Vmax | Reference |
| Geranyl-CoA Carboxylase (AtuC/F) | Geranyl-CoA | Pseudomonas aeruginosa | 8.8 µM | - | (Aguilar et al., 2006) |
| Geranyl-CoA Carboxylase | Geranoyl-CoA | Zea mays | 64 ± 5 µM | - | (Gallo et al., 1999) |
| Geranyl-CoA Carboxylase | ATP | Zea mays | 8.4 ± 0.4 µM | - | (Gallo et al., 1999) |
| Geranyl-CoA Carboxylase | Bicarbonate | Zea mays | 0.58 ± 0.04 mM | - | (Gallo et al., 1999) |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for the synthesis and analysis of other acyl-CoA thioesters can be adapted.
General Workflow for Acyl-CoA Analysis
A general workflow for the extraction and analysis of acyl-CoA intermediates from bacterial cultures is outlined below. This can be adapted for the specific detection of this compound.
Protocol: Enzymatic Synthesis of this compound (Hypothetical)
This protocol is a hypothetical adaptation based on the known enzymatic steps.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (from the atu gene cluster or a homologous source)
-
3-Hydroxy-7-methyl-6-octenoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., acidic methanol)
-
HPLC-MS system for analysis
Procedure:
-
Synthesize the precursor, 3-hydroxy-7-methyl-6-octenoyl-CoA, through chemical or enzymatic methods.
-
Set up a reaction mixture containing the reaction buffer, NAD+, and the 3-hydroxy-7-methyl-6-octenoyl-CoA substrate.
-
Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture by HPLC-MS to confirm the formation of this compound. The product can be identified by its expected mass-to-charge ratio and fragmentation pattern.
Conclusion
This compound is a critical intermediate in the bacterial degradation of geraniol. Understanding its formation from precursors like geranyl-CoA and its subsequent conversion to central metabolic intermediates provides a detailed picture of the Acyclic Terpene Utilization pathway. While specific quantitative data and detailed experimental protocols for this particular molecule are still emerging, the knowledge of the involved enzyme classes and the broader metabolic context allows for the design of experiments to further characterize this pathway. This knowledge is valuable for applications in metabolic engineering, bioremediation, and as a potential source of novel enzymatic targets for drug development.
An In-depth Technical Guide on the Cellular Regulation of 7-Methyl-3-oxo-6-octenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a key metabolic intermediate in the bacterial degradation of acyclic monoterpenoids, such as citronellol (B86348) and geraniol (B1671447). Its cellular concentration is tightly regulated by a specialized metabolic pathway, ensuring efficient carbon assimilation from these abundant natural compounds. This technical guide provides a comprehensive overview of the metabolic pathways governing the synthesis and degradation of this compound, the enzymes involved, and the regulatory mechanisms that control its intracellular levels. This guide is intended for researchers in microbiology, biochemistry, and drug development who are interested in bacterial metabolic pathways and potential enzymatic targets.
Metabolic Pathway of this compound
The metabolism of this compound is primarily understood in the context of the citronellol and geraniol degradation pathways in Pseudomonas species. These pathways converge to produce geranyl-CoA, which then enters a modified β-oxidation-like pathway.
Biosynthesis of this compound
The formation of this compound from geranyl-CoA proceeds through the following steps:
-
Carboxylation: Geranyl-CoA is carboxylated by geranoyl-CoA carboxylase to form 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. This biotin-dependent enzyme adds a carboxyl group to the γ-carbon of the α,β-unsaturated acyl-CoA.
-
Hydration: The product of the carboxylation reaction is then hydrated.
-
Lyase Reaction: 3-Hydroxy-3-isohexenylglutaryl-CoA lyase catalyzes the cleavage of the hydrated intermediate to yield This compound and acetate.
Degradation of this compound
This compound is subsequently degraded via a β-oxidation pathway to generate acetyl-CoA, which can then enter central carbon metabolism. The key enzymatic step is catalyzed by a 3-oxoacyl-CoA thiolase . This enzyme cleaves the 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Due to the methyl branch in its structure, specialized thiolases are likely involved.[1]
Genetic Organization and Regulation
In Pseudomonas aeruginosa, the genes encoding the enzymes for acyclic monoterpene degradation are organized into the atu (acyclic terpene utilization) and liu (leucine and isovalerate utilization) gene clusters.[2][3] These clusters are bifunctional and are involved in both monoterpene and leucine (B10760876) catabolism.[2][3]
The expression of the atu and liu operons is subject to transcriptional regulation, ensuring that the enzymes are synthesized only when their substrates (acyclic monoterpenes or leucine) are present. While the specific signaling molecules and transcriptional regulators are still under investigation, it is known that the presence of citronellol induces the expression of genes within these clusters.[3] This regulation likely involves transcriptional regulators that bind to the promoter regions of the atu and liu operons, controlling their expression in response to the availability of these carbon sources.
References
- 1. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3-Oxo-Fatty Acyl-CoA in Cellular Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-fatty acyl-Coenzyme A (CoA) molecules are pivotal metabolic intermediates situated at the final step of the fatty acid β-oxidation spiral. Their formation and subsequent cleavage are critical for the generation of acetyl-CoA, the primary fuel for the citric acid cycle and a fundamental building block for numerous biosynthetic pathways. Beyond their bioenergetic role, emerging evidence suggests that the flux and concentration of 3-oxo-fatty acyl-CoAs and their parent molecules, long-chain acyl-CoAs, have significant implications in cellular signaling and gene regulation. Dysregulation of the enzymes responsible for their metabolism is linked to a class of inherited metabolic disorders with severe clinical consequences. This technical guide provides a comprehensive overview of the biochemistry of 3-oxo-fatty acyl-CoA molecules, detailed experimental protocols for their study, and an exploration of their relevance in health and disease.
Core Metabolism: Synthesis and Degradation
3-Oxo-fatty acyl-CoA is the terminal intermediate in each cycle of mitochondrial and peroxisomal fatty acid β-oxidation. The pathway involves a recurring sequence of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.
The four steps of β-oxidation are:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the fatty acyl-CoA, producing a trans-Δ²-enoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a ketone, yielding the 3-oxo-fatty acyl-CoA. This step is coupled to the reduction of NAD⁺ to NADH.
-
Thiolysis: 3-ketoacyl-CoA thiolase (also known as β-ketothiolase) catalyzes the cleavage of the 3-oxo-fatty acyl-CoA by a molecule of free coenzyme A. This reaction releases a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter, which then re-enters the β-oxidation spiral.[1]
In the case of long-chain fatty acids, the latter three steps are catalyzed by the mitochondrial trifunctional protein (TFP), a multi-enzyme complex associated with the inner mitochondrial membrane.[2]
Quantitative Data
The enzymatic reactions involving 3-oxo-fatty acyl-CoA are characterized by specific kinetic parameters that vary depending on the enzyme isoform (mitochondrial vs. peroxisomal) and the chain length of the fatty acyl substrate.
| Enzyme | Organism/Tissue | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg protein) | Reference |
| Peroxisomal Thiolase A | Rat Liver | Acetoacetyl-CoA | 7.7 | 26.8 | [3] |
| Peroxisomal Thiolase A | Rat Liver | 3-Oxooctanoyl-CoA | 9.1 | 145.0 | [3] |
| Peroxisomal Thiolase A | Rat Liver | 3-Oxopalmitoyl-CoA | 7.8 | 14.3 | [3] |
| SCP-2/Thiolase | Rat Liver | 3-Oxooctanoyl-CoA | 4.6 | 78.0 | [3] |
| SCP-2/Thiolase | Rat Liver | 3-Oxopalmitoyl-CoA | 4.0 | 20.8 | [3] |
| SCP-2/Thiolase | Rat Liver | 3-Oxo-2-methylpalmitoyl-CoA | 3.0* | 38.0 | [3] |
| Mitochondrial 3-Ketoacyl-CoA Thiolase (T1) | Human | Acetoacetyl-CoA (Degradation) | - | kcat: 14.8 s⁻¹ | [4] |
| Mitochondrial 3-Ketoacyl-CoA Thiolase (T1) | Human | Acetyl-CoA (Synthesis) | - | kcat: 1.4 s⁻¹ | [4] |
*Indicates the occurrence of substrate inhibition.
Cellular concentrations of acyl-CoAs are tightly regulated and vary between cell types and metabolic states.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Reference |
| Acetyl-CoA | 10.644 | - | - | [5] |
| Propionyl-CoA | 3.532 | - | - | [5] |
| Butyryl-CoA | 1.013 | - | - | [5] |
| Succinyl-CoA | 25.467 | - | - | [5] |
| C14:0-CoA | - | ~2.5 | ~1.5 | [5] |
| C16:0-CoA | - | ~12 | ~4 | [5] |
| C18:0-CoA | - | ~8 | ~3 | [5] |
Signaling and Regulatory Roles
While primarily metabolic intermediates, long-chain acyl-CoAs, the precursors to 3-oxo-fatty acyl-CoAs, are emerging as important signaling molecules that regulate gene expression.[6] This regulation is often mediated through their direct interaction with transcription factors.[7][8]
-
Hepatocyte Nuclear Factor 4α (HNF-4α): Long-chain acyl-CoAs can bind directly to HNF-4α, a key regulator of genes involved in lipid and glucose metabolism in the liver.[6] This binding is thought to modulate its transcriptional activity.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives are well-established ligands for PPARs.[7] These nuclear receptors are master regulators of lipid metabolism, and their activation by fatty acyl-CoAs leads to the upregulation of genes encoding β-oxidation enzymes.[7][8]
The product of 3-oxo-fatty acyl-CoA cleavage, acetyl-CoA, is a critical link between metabolism and epigenetics. Nuclear acetyl-CoA is the sole donor for histone acetylation, a post-translational modification that generally leads to a more open chromatin structure and increased gene transcription.[9] The availability of acetyl-CoA derived from fatty acid oxidation can thus directly influence the epigenetic landscape and gene expression programs.[10] Furthermore, other short-chain acyl-CoAs derived from fatty acid metabolism, such as butyryl-CoA and propionyl-CoA, can also serve as substrates for histone acylation, creating a complex interplay between metabolic state and chromatin structure.[9][10] There is also evidence for non-enzymatic acylation of histones by various acyl-CoA molecules, particularly at alkaline pH and high acyl-CoA concentrations.[11][12][13]
Association with Disease
Defects in the enzymes of long-chain fatty acid β-oxidation, particularly those of the mitochondrial trifunctional protein, lead to severe inherited metabolic diseases.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the α-subunit of the TFP.[14] This leads to an isolated deficiency of the L-3-hydroxyacyl-CoA dehydrogenase activity.[3] Patients are unable to properly oxidize long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxyacylcarnitines and 3-hydroxy-dicarboxylic acids in blood and urine.[4][15] Clinical manifestations include hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, liver dysfunction, and pigmentary retinopathy.[6][14]
-
Mitochondrial Trifunctional Protein (TFP) Deficiency: This disorder results from mutations in either the HADHA or HADHB gene (encoding the β-subunit) and is characterized by a deficiency of all three enzymatic activities of the TFP complex (hydratase, dehydrogenase, and thiolase).[2][11] The clinical presentation can range from a severe neonatal form with cardiomyopathy and early death to a milder, later-onset form with peripheral neuropathy and rhabdomyolysis.[4][11] Biochemical findings include the accumulation of long-chain hydroxyacylcarnitines, although this can be more variable than in isolated LCHAD deficiency.[11]
The pathophysiology of these disorders is related to both energy deficiency in tissues that rely on fatty acid oxidation (like the heart and skeletal muscle) and the toxicity of the accumulating metabolic intermediates.[6] Long-chain 3-hydroxy fatty acids have been shown to uncouple oxidative phosphorylation in heart mitochondria, potentially contributing to the cardiomyopathy seen in these patients.[16]
Experimental Protocols
Extraction of Acyl-CoAs from Tissues and Cells
This protocol is a generalized method for the extraction of a broad range of acyl-CoAs for subsequent analysis by LC-MS/MS. All steps should be performed on ice to minimize degradation.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold methanol (B129727) (or other suitable organic solvent like acetonitrile/2-propanol) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add the cold methanol with internal standard and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in the cold methanol with internal standard.
-
-
Tissue Homogenization: Weigh frozen tissue and homogenize in an ice-cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9) followed by the addition of organic solvent with an internal standard.[17]
-
Extraction: Vortex the cell lysate or tissue homogenate vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[5]
Quantification of 3-Oxo-Fatty Acyl-CoAs by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~5% to 95% B over a suitable time frame (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each 3-oxo-fatty acyl-CoA of interest and the internal standard must be determined empirically on the specific instrument used. The precursor ion will be the [M+H]⁺ of the intact molecule, and a common product ion results from the fragmentation of the CoA moiety.
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The disappearance of the 3-ketoacyl-CoA can be monitored by the decrease in absorbance at a specific wavelength, as the enolate form of the 3-ketoacyl-CoA complexed with Mg²⁺ has a characteristic absorbance maximum around 303-310 nm. Alternatively, the formation of the new acyl-CoA ester bond can be monitored at 232 nm.[5]
Principle: 3-Oxoacyl-CoA + CoA-SH <-- (Thiolase) --> Acyl-CoA + Acetyl-CoA
Materials:
-
Tris-HCl buffer (e.g., 35 mM, pH 8.5)
-
Coenzyme A (CoA) solution
-
3-Oxoacyl-CoA substrate (e.g., acetoacetyl-CoA)
-
Purified 3-ketoacyl-CoA thiolase enzyme or cell/tissue lysate
-
UV-Visible Spectrophotometer
Procedure (monitoring product formation):
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, CoA (e.g., 100 µM), and the 3-oxoacyl-CoA substrate (e.g., 50 µM acetoacetyl-CoA).[5]
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small amount of the enzyme preparation.
-
Monitor the increase in absorbance at 232 nm over time.[5]
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient for the acyl-CoA product.
Conclusion
3-Oxo-fatty acyl-CoA molecules stand at a crucial intersection of energy metabolism, lipid homeostasis, and the regulation of gene expression. As the final intermediate before the release of acetyl-CoA in β-oxidation, their efficient processing is vital for cellular energetics. The accumulation of these and related intermediates due to genetic defects in enzymes like LCHAD and TFP highlights their importance in human health. Furthermore, the roles of their metabolic precursors and products in modulating transcription factors and epigenetic marks are expanding our understanding of how metabolic state is communicated to the nucleus. The analytical methods detailed herein provide the tools for researchers to further probe the multifaceted functions of these critical molecules, paving the way for new diagnostic and therapeutic strategies for a range of metabolic diseases.
References
- 1. Acetate generation in rat liver mitochondria; acetyl-CoA hydrolase activity is demonstrated by 3-ketoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uniprot.org [uniprot.org]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid–Regulated Transcription Factors in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone acylation at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Enzymatic Covalent Modifications as a New Chapter in the Histone Code - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemo-enzymatic Synthesis of 7-Methyl-3-oxo-6-octenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a specialized extender unit for polyketide synthases (PKSs), crucial for the biosynthesis of novel polyketide natural products. Polyketides are a diverse class of secondary metabolites with a wide range of pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties.[1][2] The structural diversity of polyketides is largely determined by the variety of starter and extender units incorporated by PKS machinery.[1] Engineering PKS pathways to accept non-natural extender units is a key strategy in combinatorial biosynthesis for producing novel bioactive compounds.[3][4]
This document provides a detailed protocol for the chemo-enzymatic synthesis of this compound. The synthesis is a two-stage process involving the chemical synthesis of the precursor, 7-methyl-6-octenoyl-CoA, followed by an enzymatic reductive carboxylation reaction catalyzed by a crotonyl-CoA carboxylase/reductase (CCR).[5] CCR enzymes are known to catalyze the NADPH-dependent reductive carboxylation of α,β-unsaturated acyl-CoA substrates to yield the corresponding β-ketoacyl-CoA.[5][6]
Principle of the Method
The chemo-enzymatic strategy leverages the efficiency of chemical synthesis for creating the precursor molecule and the high selectivity of enzymatic catalysis for the final conversion.
-
Chemical Synthesis: 7-methyl-6-octenoic acid is chemically synthesized and then activated to its coenzyme A thioester, 7-methyl-6-octenoyl-CoA.
-
Enzymatic Conversion: A promiscuous crotonyl-CoA carboxylase/reductase (CCR) enzyme is used to catalyze the reductive carboxylation of 7-methyl-6-octenoyl-CoA in the presence of NADPH and carbon dioxide (from bicarbonate) to produce the target molecule, this compound.
This approach allows for the efficient and stereospecific production of the desired PKS extender unit, which can be used in in vitro PKS reconstitution assays or for feeding studies in engineered microbial hosts.
Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for similar chemo-enzymatic processes.[7][8]
Table 1: Chemical Synthesis of 7-methyl-6-octenoyl-CoA
| Step | Reactant | Product | Method | Typical Yield (%) | Purity (%) |
| 1 | 7-methyl-6-octenoic acid | 7-methyl-6-octenoyl-CoA | Ethylchloroformate (ECF) coupling | 50-60 | >95 (HPLC) |
Table 2: Enzymatic Synthesis of this compound
| Enzyme | Substrate | Product | Cofactors | Typical Conversion (%) |
| CCR (promiscuous homolog) | 7-methyl-6-octenoyl-CoA | This compound | NADPH, NaHCO₃ | 70-85 |
Experimental Protocols
Protocol 1: Chemical Synthesis of 7-methyl-6-octenoyl-CoA
This protocol is based on the ethylchloroformate (ECF) method for CoA ester synthesis.[7][9]
Materials:
-
7-methyl-6-octenoic acid
-
Coenzyme A (free acid)
-
Ethylchloroformate (ECF)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 7-methyl-6-octenoic acid (1 mmol) in 10 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) dropwise to the solution.
-
Slowly add ethylchloroformate (1.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (0.8 mmol) in 15 mL of 5% NaHCO₃ solution.
-
Add the Coenzyme A solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase three times with ethyl acetate to remove unreacted fatty acid and other organic impurities.
-
The aqueous phase, containing the desired 7-methyl-6-octenoyl-CoA, is then purified using a C18 SPE cartridge.
-
Wash the cartridge with water to remove salts, followed by elution of the product with a methanol (B129727)/water gradient.
-
Lyophilize the product-containing fractions to obtain 7-methyl-6-octenoyl-CoA as a white solid.
-
-
Analysis:
-
Confirm the identity and purity of the product using HPLC and mass spectrometry.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a promiscuous CCR enzyme for the reductive carboxylation of the chemically synthesized precursor.
Materials:
-
7-methyl-6-octenoyl-CoA (from Protocol 1)
-
Purified CCR enzyme (e.g., a homolog known for broad substrate specificity)
-
NADPH
-
Sodium bicarbonate (NaHCO₃)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
7-methyl-6-octenoyl-CoA (1 mM)
-
NADPH (2 mM)
-
Sodium bicarbonate (50 mM)
-
DTT (1 mM)
-
CCR enzyme (5-10 µM)
-
-
The total reaction volume is typically 100-500 µL.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30 °C for 2-4 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The conversion can be tracked by the disappearance of the substrate peak and the appearance of the product peak.
-
-
Reaction Quenching and Product Purification:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying with formic acid to a final concentration of 1%.
-
Centrifuge the mixture at high speed for 10 minutes to precipitate the enzyme.
-
The supernatant, containing this compound, can be directly used for PKS assays or further purified by preparative HPLC.
-
-
Analysis:
-
Confirm the product identity via HPLC-MS, comparing the observed mass with the calculated mass of this compound.
-
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Caption: Proposed reaction mechanism of crotonyl-CoA carboxylase/reductase (CCR).
References
- 1. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of polyketide synthase extender units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beyond ethylmalonyl-CoA: the functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 7-Methyl-3-oxo-6-octenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a key intermediate in the microbial degradation pathway of geraniol (B1671447), a monoterpenoid alcohol found in the essential oils of many aromatic plants. The analysis of this and related acyl-CoA species is crucial for understanding microbial metabolism, biofuel production, and the biological activity of natural products. This document provides detailed analytical methods for the sensitive and specific detection of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, with a discussion of enzymatic assays as a complementary technique.
Metabolic Context: The Geraniol Degradation Pathway
In organisms such as Pseudomonas aeruginosa, geraniol is catabolized through a series of enzymatic steps. The pathway begins with the oxidation of geraniol to geranial, followed by its conversion to geranic acid.[1][2][3] Geranic acid is then activated to its coenzyme A thioester, geranyl-CoA.[2] This intermediate undergoes a carboxylation and subsequent hydration before entering a beta-oxidation-like cycle. This compound is an intermediate in this part of the pathway. Understanding this metabolic context is vital for designing experiments and interpreting results.
Principle Analytical Methods
The detection of this compound can be approached using several techniques. Due to its low physiological concentrations and the complexity of biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[4][5] Enzymatic assays can be used for the general quantification of acyl-CoAs but lack specificity for individual species.[1][6]
| Method | Principle | Specificity | Sensitivity | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (discriminates isomers) | High (femtomole range) | Medium to High |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Moderate (co-elution risk) | Low to Moderate | High |
| Enzymatic Assay | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | Low (measures total acyl-CoAs) | Moderate | High |
Table 1: Comparison of Analytical Methods for Acyl-CoA Detection.
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a framework for the quantitative analysis of this compound. Optimization will be required based on the specific instrumentation and biological matrix.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (Optima™ LC/MS grade).
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled palmitoyl-CoA) or a structurally similar, non-endogenous acyl-CoA.
-
Sample Preparation: 5-sulfosalicylic acid (SSA) or perchloric acid, solid-phase extraction (SPE) cartridges (e.g., C18).
-
Analyte Standard: Purified this compound (if available) or a well-characterized biological extract for method development.
Experimental Workflow
Detailed Methodology
1.3.1. Sample Preparation
-
Metabolic Quenching: Immediately quench metabolic activity to prevent changes in acyl-CoA levels. For bacterial cultures, rapidly harvest cells and resuspend in a cold quenching solution (e.g., 60% methanol at -40°C).
-
Extraction:
-
Homogenize the quenched sample in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid).[5]
-
Add the internal standard at a known concentration.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (Optional, for cleaner samples):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a methanol solution.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
-
1.3.2. LC-MS/MS Conditions
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The parent ion of this compound (C30H48N7O18P3S, monoisotopic mass: 919.1989 Da)[7] will be selected in the first quadrupole (Q1). Following collision-induced dissociation, a specific fragment ion will be selected in the third quadrupole (Q3). A common fragmentation for CoA esters results in a daughter ion from the cleavage of the 3'-phosphate-adenosine-5'-diphosphate, yielding a fragment of m/z 428.[5] The specific precursor ion will be [M+H]⁺.
-
Q1 (Precursor Ion): m/z 920.2
-
Q3 (Product Ion): To be determined empirically, but a common fragment is m/z 428. A second, more specific transition should also be optimized.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a surrogate analyte (if a pure standard of this compound is unavailable) and a fixed concentration of the internal standard. Plot the peak area ratio (Analyte/IS) against the concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following table should be populated during method validation to ensure data quality and reproducibility.
| Parameter | Recommended Value | Experimental Result |
| Limit of Detection (LOD) | < 10 fmol | |
| Limit of Quantification (LOQ) | < 50 fmol | |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy/Recovery (%) | 85-115% |
Table 2: Template for LC-MS/MS Method Validation Parameters.
Protocol 2: General Enzymatic Assay for Fatty Acyl-CoA
This protocol describes a general method for the quantification of total fatty acyl-CoAs and is not specific to this compound. It can be useful for high-throughput screening or as an orthogonal method. The principle involves a series of coupled enzymatic reactions that lead to the production of a fluorescent product.[1][8]
Principle
Acyl-CoA synthetase converts a fatty acid to its corresponding acyl-CoA. In a coupled reaction, the acyl-CoA is oxidized, producing H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product, which is measured.
Materials and Reagents
-
Assay Buffer (e.g., 50 mM MES, pH 7.4).
-
Enzyme Mix (containing acyl-CoA oxidase).
-
Developer Mix (containing horseradish peroxidase).
-
Fluorometric Probe (e.g., OxiRed™).
-
Acyl-CoA Standard (e.g., Palmitoyl-CoA).
-
96-well black microplate.
Methodology
-
Sample Preparation: Prepare samples as described in section 1.3.1, but reconstitute in the assay buffer.
-
Standard Curve: Prepare a dilution series of the acyl-CoA standard in the assay buffer.
-
Reaction Setup:
-
Add 50 µL of each standard and sample to separate wells of the microplate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and probe according to the manufacturer's instructions (e.g., from a commercial kit like EnzyFluo™).[1]
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate for 30-40 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence at an excitation/emission wavelength of approximately 535/587 nm.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the acyl-CoA concentration in the samples.
Conclusion
The detection and quantification of this compound require sensitive and specific analytical methods. LC-MS/MS offers the highest degree of specificity and sensitivity and is the recommended technique for targeted analysis. The provided LC-MS/MS protocol serves as a robust starting point for method development and validation. General enzymatic assays, while lacking specificity, can be valuable for high-throughput applications and for measuring total acyl-CoA pools. The successful application of these methods will enable researchers to further elucidate the metabolic pathways involving this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. scilit.com [scilit.com]
- 6. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol. | Semantic Scholar [semanticscholar.org]
- 7. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
LC-MS/MS protocol for 7-Methyl-3-oxo-6-octenoyl-CoA quantification
Application Notes and Protocols
Topic: LC-MS/MS Protocol for 7-Methyl-3-oxo-6-octenoyl-CoA Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an acyl-coenzyme A (acyl-CoA) derivative that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, identifying biomarkers, and in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of these complex and often low-abundance molecules.[1][2][3] This document provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM).
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The quantification is achieved using a triple quadrupole mass spectrometer operating in positive ion ESI mode. The specific detection of the target analyte is based on the MRM of the transition from the protonated parent molecule to a characteristic product ion. Acyl-CoAs commonly exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety, and a product ion at m/z 428.[4][5][6][7]
Experimental Protocols
Sample Preparation (Extraction of Acyl-CoAs)
This protocol is adapted from methods utilizing sulfosalicylic acid (SSA) for protein precipitation and acyl-CoA extraction, which has been shown to be effective and may not require a subsequent solid-phase extraction (SPE) step.[1][6]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
5% (w/v) Sulfosalicylic acid (SSA), ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C
Procedure:
-
Place the pre-weighed and homogenized biological sample (e.g., ~10-20 mg of tissue or 1-5 million cells) in a pre-chilled microcentrifuge tube.
-
Add 200 µL of ice-cold 5% SSA.
-
Add the internal standard to each sample at a known concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 60 |
| 12.1 | 95 |
| 14.0 | 95 |
| 14.1 | 2 |
| 18.0 | 2 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data Summary
The quantification of this compound is based on the MRM transitions detailed below. The molecular weight of this compound (C29H46N7O18P3S) is calculated to be 921.19 g/mol .
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 922.2 | 415.2 (M-507) | 35 | 100 |
| This compound (Qualifier) | 922.2 | 428.1 | 30 | 100 |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.6 (M-507) | 40 | 100 |
Collision energies should be optimized for the specific instrument used.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway Diagram
Caption: MS/MS fragmentation of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 7-Methyl-3-oxo-6-octenoyl-CoA using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is an intermediate in the metabolism of branched-chain fatty acids. Its precise structural characterization is crucial for understanding enzymatic pathways and for the development of potential therapeutic agents targeting these pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This document provides a detailed protocol for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
1. Predicted Quantitative NMR Data
The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the acyl portion of this compound. These predictions are based on established chemical shift ranges for similar functional groups. The CoA moiety signals are complex and tend to overlap, so only the key, diagnostic signals for the acyl chain are presented for clarity.
Table 1: Predicted ¹H NMR Chemical Shifts for the Acyl Chain of this compound in D₂O
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 3.65 | s | - |
| H4 | 2.80 | t | 7.0 |
| H5 | 2.50 | d | 7.0 |
| H6 | 5.20 | t | 7.0 |
| H8 (CH₃) | 1.70 | s | - |
| H9 (CH₃) | 1.65 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for the Acyl Chain of this compound in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (Thioester C=O) | ~200 |
| C2 | ~50 |
| C3 (Ketone C=O) | ~210 |
| C4 | ~45 |
| C5 | ~30 |
| C6 | ~120 |
| C7 | ~135 |
| C8 (CH₃) | ~25 |
| C9 (CH₃) | ~18 |
2. Experimental Protocols
2.1 Sample Preparation
-
Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O) or a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.0). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
2.2 NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.2.1 1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
2.2.2 1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Temperature: 298 K (25 °C).
2.2.3 2D ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[1][2]
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5-2 seconds.
2.2.4 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1][2]
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: 12-16 ppm in F2 (¹H), 180-220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 128-256 in F1.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2 seconds.
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure flat baselines.
-
Referencing: Reference the ¹H spectrum to the internal standard (TSP at 0.00 ppm). Reference the ¹³C spectrum indirectly using the unified scale.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
2D Spectra Analysis:
-
COSY: Identify cross-peaks which indicate J-coupling between protons. For example, a cross-peak between the signals at δ 2.80 and δ 2.50 would confirm the connectivity between H4 and H5.
-
HSQC: Correlate each proton signal with its directly attached carbon. For example, the proton at δ 5.20 (H6) should show a correlation to the carbon at δ ~120 (C6).
-
4. Visualizations
4.1 Experimental Workflow
References
Application Notes and Protocols: Purification of 7-Methyl-3-oxo-6-octenoyl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a key intermediate in the microbial degradation pathway of geraniol (B1671447), a common monoterpenoid alcohol found in essential oils. The analysis of this and other acyl-CoA thioesters is crucial for understanding various metabolic processes, including fatty acid metabolism and the biosynthesis of secondary metabolites. However, the inherent instability and low abundance of these molecules in biological matrices present significant analytical challenges.
This document provides a detailed protocol for the extraction, purification, and subsequent analysis of this compound from biological samples, primarily cultured microbial cells. The methodologies described are based on established techniques for acyl-CoA analysis and have been adapted for this specific medium-chain, branched acyl-CoA.
Data Presentation: Expected Recovery and Purity of Acyl-CoAs
Direct quantitative data for this compound is not extensively available in the literature. The following table summarizes expected recovery rates for various acyl-CoA species using solid-phase extraction (SPE) methods, which can be considered representative for the purification of this compound.
| Acyl-CoA Species | Chain Length | Expected Recovery (%) | Purity (LC-MS) | Reference |
| Acetyl-CoA | Short (C2) | 93 - 104 | >95% | [1] |
| Malonyl-CoA | Short (C3) | 93 - 104 | >95% | [1] |
| Octanoyl-CoA | Medium (C8) | 93 - 104 | >95% | [1] |
| This compound | Medium (C9, branched) | 85 - 100 (Estimated) | >95% | N/A |
| Palmitoyl-CoA | Long (C16) | 83 - 90 | >95% | [1] |
| Oleoyl-CoA | Long (C18:1) | 83 - 90 | >95% | [1] |
Note: The expected recovery for this compound is an estimation based on data for other medium-chain acyl-CoAs.
Experimental Protocols
Extraction of Acyl-CoAs from Microbial Cell Culture
This protocol is designed for the extraction of a broad range of acyl-CoAs from microbial cells (e.g., Pseudomonas species) grown in a liquid culture.
Materials and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Acetonitrile (LC-MS grade)
-
2-Propanol (LC-MS grade)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
Internal Standard (IS) solution: A mixture of odd-chain acyl-CoAs (e.g., C7:0-CoA, C9:0-CoA) at a known concentration in the extraction solvent.
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly cool the cell culture by placing the flask on an ice-water bath for 5 minutes.
-
Transfer a known volume of the cell suspension to a pre-chilled centrifuge tube.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
After the final wash, aspirate all residual PBS and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
-
-
Cell Lysis and Extraction:
-
Resuspend the frozen cell pellet in 500 µL of a pre-chilled extraction solvent consisting of acetonitrile/2-propanol (3:1, v/v) containing the internal standard.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex for another minute.
-
-
Phase Separation and Supernatant Collection:
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. It is crucial to avoid excessive heating to prevent degradation of the acyl-CoAs.
-
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol describes the purification and enrichment of acyl-CoAs from the cell extract using a reversed-phase SPE cartridge.
Materials and Reagents:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
SPE vacuum manifold
Procedure:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Reconstitute the dried extract from the previous step in 500 µL of water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of methanol containing a small amount of ammonium hydroxide (e.g., 0.1%) to ensure the recovery of these acidic molecules.
-
-
Final Concentration:
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the purified acyl-CoAs in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the acyl-CoAs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The [M+H]⁺ of this compound (m/z 920.2).
-
Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety (e.g., m/z 413.1).
-
-
Collision Energy: Optimize for the specific instrument and analyte.
Mandatory Visualizations
Caption: Metabolic pathway of geraniol degradation leading to this compound.
References
Application Notes and Protocols: Stability and Storage of 7-Methyl-3-oxo-6-octenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxo-6-octenoyl-CoA is a specialized acyl-Coenzyme A derivative of significant interest in various biochemical studies, including fatty acid metabolism and the investigation of enzyme kinetics. As with many acyl-CoA esters, its stability is a critical factor for obtaining reliable and reproducible experimental results. This document provides detailed information on the stability, recommended storage conditions, and handling protocols for this compound. The protocols outlined are based on established methods for the handling of long-chain and structurally related acyl-CoA esters.
Chemical Structure and Properties
This compound is a medium-chain fatty acyl-CoA with a beta-keto group and a double bond in its acyl chain. These structural features influence its reactivity and stability. The thioester bond is energy-rich and susceptible to nucleophilic attack and hydrolysis.[1] The beta-keto group can be prone to decarboxylation under certain conditions.
Stability and Storage Conditions
Key Factors Affecting Stability:
-
pH: Acyl-CoA esters are more stable in acidic conditions (pH 4.0-6.0). At neutral or alkaline pH, the thioester bond is more susceptible to hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of degradation. Therefore, it is crucial to store the compound at low temperatures.
-
Enzymatic Degradation: Thioesterases, which are ubiquitous in biological samples, can rapidly hydrolyze the thioester bond.[1]
-
Oxidation: The double bond in the octenoyl chain is susceptible to oxidation.
Recommended Storage Conditions:
| Condition | Solid Form | In Solution |
| Long-term Storage | -80°C | -80°C in an acidic buffer (e.g., pH 4.5-6.0) |
| Short-term Storage | -20°C | -20°C for a few days |
| Working Solutions | Not Applicable | On ice for a few hours |
Note: For aqueous solutions, it is advisable to use a buffer with a pH between 4.5 and 6.0 to minimize hydrolysis. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.
Potential Degradation Pathways
The primary degradation pathways for this compound are hydrolysis of the thioester bond and potential decarboxylation of the beta-keto acid.
Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Solubilization of this compound
Due to its amphipathic nature, this compound may require specific conditions for complete solubilization, especially for the preparation of concentrated stock solutions.
Materials:
-
This compound (solid form)
-
Acidic Buffer (e.g., 20 mM potassium phosphate, pH 5.0)
-
Organic Solvent (e.g., DMSO or ethanol (B145695), optional)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of cold acidic buffer directly to the vial to achieve the target concentration.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If solubility is limited in a purely aqueous buffer, a small amount of an organic solvent like DMSO or ethanol (not exceeding 1-5% of the final volume) can be used to first dissolve the compound before adding the aqueous buffer.
-
For difficult-to-dissolve compounds, brief sonication on ice may be beneficial.
-
Once dissolved, store the stock solution in aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound under various conditions.
Materials:
-
Stock solution of this compound
-
Buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)
-
Temperature-controlled incubators or water baths
-
LC-MS/MS system for quantification
-
Quenching solution (e.g., 10% trichloroacetic acid)
Experimental Workflow:
Workflow for assessing the stability of this compound.
Procedure:
-
Prepare a working solution of this compound in the desired buffer.
-
Aliquot the solution into separate tubes for each time point and condition to be tested (e.g., different pH values and temperatures).
-
For the t=0 time point, immediately quench the reaction by adding the quenching solution.
-
Place the remaining tubes in their respective temperature-controlled environments.
-
At each subsequent time point, remove a tube from each condition and quench the reaction.
-
Analyze the quenched samples by a validated LC-MS/MS method to quantify the remaining amount of this compound.
-
Plot the concentration of this compound against time for each condition to determine the degradation rate.
Protocol 3: Quantification of this compound by LC-MS/MS
A sensitive and specific method for the quantification of this compound is essential for stability studies and other applications.
Sample Preparation:
-
To a 100 µL sample, add 10 µL of an appropriate internal standard (e.g., a structurally similar acyl-CoA not present in the sample).
-
Add 300 µL of a cold quenching solution (e.g., 10% trichloroacetic acid in acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Example):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of a standard solution. The precursor ion will be the [M+H]+ of this compound. Product ions will likely correspond to fragments of the coenzyme A moiety. |
Data Presentation
The following table provides a template for summarizing stability data obtained from the experimental protocol described above.
Table 1: Stability of this compound under Various Conditions
| Temperature (°C) | pH | Half-life (hours) | Degradation Rate Constant (k) |
| 4 | 4.5 | ||
| 4 | 7.0 | ||
| 4 | 8.5 | ||
| 25 | 4.5 | ||
| 25 | 7.0 | ||
| 25 | 8.5 | ||
| 37 | 4.5 | ||
| 37 | 7.0 | ||
| 37 | 8.5 |
Data in this table should be populated with experimentally determined values.
Conclusion
The stability of this compound is paramount for its effective use in research. By adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the integrity of their experiments. The provided protocols for solubilization, stability assessment, and quantification offer a framework for the consistent and reliable use of this important biochemical reagent.
References
Application Notes and Protocols for Isotopic Labeling of 7-Methyl-3-oxo-6-octenoyl-CoA for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic tracing using isotopically labeled molecules is a powerful technique to elucidate metabolic pathways, quantify flux, and identify novel drug targets. 7-Methyl-3-oxo-6-octenoyl-CoA is a key intermediate in the degradation pathway of geraniol (B1671447), a monoterpene alcohol found in essential oils. Understanding the metabolism of such branched-chain fatty acids is crucial for research in areas such as microbial metabolism, biofuel production, and the study of metabolic disorders.
These application notes provide a detailed protocol for the synthesis of isotopically labeled this compound and its application in metabolic tracing studies. The protocols are designed to be a comprehensive resource, guiding researchers through the chemical synthesis, experimental design for metabolic tracing, and analysis of the resulting labeled metabolites.
Data Presentation
Table 1: Proposed Isotopically Labeled Precursors for Synthesis
| Precursor Molecule | Isotopic Label | Position of Label | Supplier (Example) | Catalog Number (Example) |
| [1,2-¹³C₂]-Acetyl-CoA | ¹³C | C1 and C2 of acetyl group | Sigma-Aldrich | 487937 |
| [¹³C₆]-Glucose | ¹³C | All 6 carbons | Cambridge Isotope Laboratories | CLM-1396 |
| [¹³C₃]-Glycerol | ¹³C | All 3 carbons | Cambridge Isotope Laboratories | CLM-1843 |
| [¹³C₄]-3-Methyl-2-butanone | ¹³C | All 4 carbons | Custom Synthesis | - |
Table 2: Key Mass Transitions for LC-MS/MS Analysis of Labeled this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Unlabeled this compound | 904.3 | 408.1 | 35 | Pantetheine (B1680023) fragment |
| [¹³C₂]-7-Methyl-3-oxo-6-octenoyl-CoA | 906.3 | 410.1 | 35 | Labeled pantetheine fragment |
| [¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA | 908.3 | 408.1 | 35 | Unlabeled pantetheine fragment |
| [¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA | 908.3 | 412.1 | 35 | Labeled pantetheine fragment |
Experimental Protocols
Protocol 1: Synthesis of [¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA
This protocol describes a plausible synthetic route for [¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA, starting from a labeled precursor.
Materials:
-
[¹³C₄]-3-Methyl-2-butanone
-
Vinylmagnesium bromide
-
(Diacetoxyiodo)benzene
-
Malonic acid
-
Pyridine
-
Piperidine
-
Oxalyl chloride
-
Coenzyme A trilithium salt
-
Anhydrous solvents (THF, Diethyl ether, Dichloromethane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Synthesis of [¹³C₄]-7-methyl-6-octen-2-ol:
-
React [¹³C₄]-3-Methyl-2-butanone with vinylmagnesium bromide in anhydrous THF under an inert atmosphere.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Synthesis of [¹³C₄]-7-methyl-6-octenoic acid:
-
Perform an oxidative rearrangement of the allylic alcohol from the previous step using (diacetoxyiodo)benzene.
-
The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent like Jones reagent or by a two-step process of oxidation to the aldehyde followed by oxidation to the carboxylic acid.
-
Alternatively, a malonic ester synthesis approach can be used starting from a labeled precursor.
-
-
Activation to the Acyl-CoA:
-
Convert the [¹³C₄]-7-methyl-6-octenoic acid to its acyl chloride using oxalyl chloride in anhydrous dichloromethane.
-
React the resulting acyl chloride with Coenzyme A trilithium salt in an appropriate buffer system (e.g., sodium bicarbonate buffer, pH 8.0) to form the final product.
-
Purify the isotopically labeled this compound using solid-phase extraction or preparative HPLC.
-
Protocol 2: Metabolic Tracing with [¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA in Pseudomonas putida
This protocol outlines the use of the synthesized tracer to study the geraniol degradation pathway in a bacterial model.
Materials:
-
Pseudomonas putida culture
-
Minimal media supplemented with geraniol as the sole carbon source
-
[¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA
-
Quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Grow Pseudomonas putida in minimal media with geraniol to induce the degradation pathway.
-
In the mid-exponential growth phase, add a pulse of [¹³C₄]-7-Methyl-3-oxo-6-octenoyl-CoA to the culture medium.
-
Collect cell pellets at various time points (e.g., 0, 5, 15, 30, 60 minutes) post-labeling.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolism by adding ice-cold quenching solution to the cell pellets.
-
Extract the intracellular metabolites using the extraction solvent.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.
-
Monitor the mass transitions for the unlabeled and labeled forms of this compound and its downstream metabolites.
-
-
Data Analysis:
-
Determine the isotopic enrichment in the target metabolites over time.
-
Calculate the metabolic flux through the pathway using appropriate modeling software.
-
Mandatory Visualization
Caption: Proposed synthetic workflow for isotopically labeled this compound.
Caption: Experimental workflow for metabolic tracing using labeled this compound.
Caption: Simplified Geraniol degradation pathway highlighting the position of the labeled tracer.
Application Note: Development of Polyclonal Antibodies Specific to 7-Methyl-3-oxo-6-octenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction Small molecules like 7-Methyl-3-oxo-6-octenoyl-CoA, a hydrophobic fatty ester lipid, are generally not immunogenic on their own.[1] To generate specific antibodies against such molecules, they must be treated as haptens. The hapten is covalently attached to a large, immunogenic carrier protein, forming a conjugate that can elicit a robust immune response.[2][3][4][5][6] This application note provides a comprehensive set of protocols for the development, characterization, and application of polyclonal antibodies specific for this compound. The resulting antibodies can be invaluable tools for creating sensitive immunoassays for the detection and quantification of this molecule in various biological samples.[7][8]
Principle of the Method The core principle involves three main stages:
-
Immunogen Synthesis: The hapten (a derivative of this compound) is chemically conjugated to an immunogenic carrier protein, Keyhole Limpet Hemocyanin (KLH), to be used for immunization. A different carrier, Bovine Serum Albumin (BSA), is used to prepare a coating antigen for screening purposes to prevent the selection of antibodies directed against the carrier protein itself.
-
Immunization and Antibody Production: Rabbits are immunized with the hapten-KLH conjugate according to a standard immunization schedule to generate a high-titer polyclonal antibody response.[9][10]
-
Screening and Characterization: The antibody titer is determined using an indirect ELISA. The specificity and sensitivity of the antibodies are characterized using a competitive ELISA format, which is ideal for small molecule detection.[11][12][13]
Experimental Protocols
Protocol 1: Preparation of Immunogen and Coating Antigen
This protocol details the synthesis of a hapten derivative and its conjugation to carrier proteins. A derivative of the target molecule with a linker arm terminating in a carboxyl group is synthesized to facilitate a stable amide bond formation with the primary amines on the carrier proteins using EDC/NHS chemistry.[14]
1.1 Materials
-
7-Methyl-3-oxo-6-octenoic acid N-hydroxysuccinimide ester (Hapten-NHS)
-
Keyhole Limpet Hemocyanin (KLH), immunogen grade
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
1.2 Conjugation of Hapten to Carrier Protein (KLH and BSA)
-
Dissolve 20 mg of KLH in 4 mL of PBS, pH 7.4. Separately, dissolve 20 mg of BSA in 4 mL of PBS for the coating antigen.
-
Dissolve 5 mg of the Hapten-NHS ester in 0.5 mL of DMF.
-
While gently stirring the protein solution, add the dissolved hapten dropwise.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
To remove unconjugated hapten, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 4 L of PBS at 4°C for 48 hours, with at least four buffer changes.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Characterize the conjugate using MALDI-MS to estimate the hapten-to-carrier molar ratio.[15] A hapten density of around 15 molecules per carrier is often effective.[15]
-
Store the conjugates at -20°C in aliquots.
Protocol 2: Immunization for Polyclonal Antibody Production
This protocol describes a standard immunization schedule for generating polyclonal antibodies in rabbits.[9][16] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
2.1 Materials
-
Hapten-KLH conjugate (from Protocol 1)
-
Two healthy New Zealand white rabbits (10-16 weeks old)[10]
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile syringes and needles
2.2 Immunization Schedule
-
Day 0 (Primary Immunization):
-
Collect a pre-immune bleed from each rabbit to serve as a negative control.
-
Prepare an emulsion by mixing 1 mg of the Hapten-KLH conjugate (in 1 mL of PBS) with 1 mL of CFA until a stable water-in-oil emulsion is formed.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Day 28 (First Boost):
-
Prepare an emulsion by mixing 0.5 mg of the Hapten-KLH conjugate (in 0.5 mL of PBS) with 0.5 mL of IFA.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites.
-
-
Day 49 (Second Boost):
-
Repeat the booster injection as described for Day 28.
-
-
Day 59 (Test Bleed and Titer Analysis):
-
Collect a small volume of blood (test bleed) from each rabbit.
-
Process the blood to separate the serum.
-
Determine the antibody titer using the Indirect ELISA protocol (Protocol 3).
-
-
Subsequent Boosts and Production Bleed:
-
If the titer is high, proceed with a final boost on Day 70 and a larger production bleed on Day 80.
-
If the titer is low, administer additional boosts every 3-4 weeks until a satisfactory titer is achieved.[16]
-
Protocol 3: Antibody Titer Determination by Indirect ELISA
This protocol is used to determine the concentration of specific antibodies in the rabbit serum.
3.1 Materials
-
Hapten-BSA conjugate (from Protocol 1)
-
96-well high-binding microplate
-
Carbonate-bicarbonate coating buffer (pH 9.6)
-
Blocking buffer (5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Rabbit serum (pre-immune and post-immunization)
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB substrate solution
-
Stop solution (2N H₂SO₄)
-
Microplate reader (450 nm)
3.2 Procedure
-
Coating: Dilute the Hapten-BSA conjugate to 5 µg/mL in coating buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum (e.g., 1:1000 to 1:1,024,000) in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Protocol 4: Antibody Specificity Analysis by Competitive ELISA
This is the key assay to determine the antibody's specificity and sensitivity for the free hapten (this compound). The signal is inversely proportional to the concentration of the free analyte in the sample.[11][17]
4.1 Materials
-
All materials from Protocol 3.
-
This compound standard.
-
Structurally related molecules for cross-reactivity testing.
4.2 Procedure
-
Coating and Blocking: Coat the plate with 5 µg/mL Hapten-BSA and block as described in Protocol 3.
-
Competition Reaction:
-
In a separate plate or tubes, prepare serial dilutions of the this compound standard and other potential cross-reactants.
-
Add 50 µL of each standard/sample dilution to the corresponding wells of the coated and blocked plate.
-
Add 50 µL of the primary antibody (rabbit serum at a dilution determined from the indirect ELISA, e.g., the dilution that gives ~80% of the maximum signal) to each well.
-
Incubate for 1-2 hours at 37°C to allow competition between the plate-bound hapten and the free hapten in solution.
-
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Proceed with the secondary antibody, development, and reading steps as described in Protocol 3 (steps 7-11).
-
Data Analysis: Plot the absorbance at 450 nm against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal. Lower IC50 values indicate higher sensitivity.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Titer Determination of Rabbit Antiserum by Indirect ELISA
| Serum Dilution | Pre-Immune Serum (OD 450nm) | Rabbit 1 Antiserum (OD 450nm) | Rabbit 2 Antiserum (OD 450nm) |
| 1:1,000 | 0.098 | 2.854 | 2.799 |
| 1:4,000 | 0.095 | 2.711 | 2.650 |
| 1:16,000 | 0.091 | 2.205 | 2.155 |
| 1:64,000 | 0.088 | 1.532 | 1.498 |
| 1:256,000 | 0.085 | 0.677 | 0.650 |
| 1:1,024,000 | 0.086 | 0.198 | 0.185 |
| Titer | < 1,000 | ~256,000 | ~256,000 |
Titer is estimated as the dilution giving an absorbance value > 0.2 above background.
Table 2: Specificity Analysis by Competitive ELISA
| Competitor Molecule | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 25 | 100 |
| Octanoyl-CoA | 2,500 | 1.0 |
| 3-Oxooctanoyl-CoA | 850 | 2.9 |
| Malonyl-CoA | > 50,000 | < 0.05 |
| Acetyl-CoA | > 50,000 | < 0.05 |
Cross-reactivity (%) = (IC50 of Target Hapten / IC50 of Competitor) x 100
Visualizations
Experimental Workflow
Caption: Workflow for developing specific antibodies against a small molecule hapten.
Potential Metabolic Pathway Involvement
While a specific signaling pathway for this compound is not defined, as an acyl-CoA derivative, it is a substrate for enzymes in fatty acid metabolism. The diagram below illustrates a generalized beta-oxidation pathway where such molecules are processed.
Caption: Generalized pathway for fatty acid β-oxidation in the mitochondrion.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060421) [hmdb.ca]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies against small molecules - Immusmol [immusmol.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.umd.edu [research.umd.edu]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-3-oxo-6-octenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-Methyl-3-oxo-6-octenoyl-CoA, particularly addressing the issue of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the general areas I should investigate?
Low yields in the synthesis of acyl-CoA derivatives can arise from multiple factors, spanning from the choice of synthetic route to the stability of the final product. A systematic troubleshooting approach is crucial. The primary areas to investigate are:
-
Synthetic Route Selection: Both chemical and enzymatic methods have been employed for acyl-CoA synthesis, each with its own set of challenges.
-
Quality and Stability of Starting Materials: The purity of the 7-methyl-3-oxo-6-octenoic acid precursor and the integrity of Coenzyme A (CoA) are critical.
-
Reaction Conditions: Suboptimal pH, temperature, reaction time, and reactant concentrations can all negatively impact yield.
-
Product Instability and Degradation: Acyl-CoA thioesters can be susceptible to hydrolysis and other degradation pathways.
-
Purification Method: Inefficient purification can lead to significant product loss.
The following sections will delve into troubleshooting each of these areas in more detail.
Troubleshooting Low Yield
Issue 1: Suboptimal Synthetic Route or Reaction Chemistry
Low conversion of the carboxylic acid precursor to its CoA thioester is a common hurdle.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Chemical Activation of Carboxylic Acid | For chemical synthesis, the activation of the carboxylic acid is a critical step. If using methods like mixed anhydride (B1165640) or acyl imidazolide (B1226674) formation, ensure anhydrous conditions and the use of high-purity activating agents (e.g., ethyl chloroformate, N,N'-carbonyldiimidazole). Consider alternative activation methods if yields remain low. |
| Low Activity or Specificity of Enzyme (Enzymatic Synthesis) | If employing an acyl-CoA synthetase or a multi-enzyme cascade, verify the activity of each enzyme individually. The substrate specificity of acyl-CoA synthetases can be narrow, and 7-methyl-3-oxo-6-octenoic acid may be a poor substrate for the chosen enzyme. It may be necessary to screen different acyl-CoA synthetases or consider a chemo-enzymatic approach.[1] |
| Side Reactions | The presence of the 3-oxo group and the α,β-unsaturation in the precursor can lead to side reactions under harsh chemical conditions. Consider milder activation methods and reaction conditions. For enzymatic routes, ensure the absence of contaminating enzymes that could further metabolize the product. |
A generalized workflow for selecting a synthetic approach is presented below.
Caption: Decision workflow for synthesizing this compound.
Issue 2: Poor Quality or Degradation of Starting Materials
The success of the synthesis is highly dependent on the quality of the starting materials.
| Possible Cause | Recommended Action |
| Degradation of Coenzyme A | Coenzyme A (CoA) is susceptible to oxidation and hydrolysis. Use fresh, high-purity CoA from a reputable supplier. Store it under the recommended conditions (typically -20°C or lower, under inert gas). |
| Impurity of Carboxylic Acid Precursor | Impurities in the 7-methyl-3-oxo-6-octenoic acid can interfere with the reaction. Purify the precursor by chromatography if necessary and confirm its identity and purity by NMR and mass spectrometry. |
| Presence of Water in Chemical Synthesis | For chemical methods requiring anhydrous conditions, ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water will hydrolyze the activated carboxylic acid intermediate, significantly reducing the yield. |
Issue 3: Suboptimal Reaction Conditions
Even with a good synthetic route and high-quality starting materials, suboptimal reaction conditions can lead to low yields.
| Parameter | Troubleshooting & Optimization |
| pH | The optimal pH for both chemical and enzymatic synthesis can be narrow. For enzymatic reactions, the optimal pH will be specific to the enzyme being used. For chemical synthesis, the pH needs to be controlled to ensure the thiolate of CoA is sufficiently nucleophilic while minimizing hydrolysis of the activated ester. Perform small-scale reactions across a range of pH values (e.g., 7.0-8.5) to determine the optimum. |
| Temperature | Higher temperatures can increase reaction rates but may also lead to degradation of reactants or products, particularly the acyl-CoA thioester. For enzymatic reactions, operate at the enzyme's optimal temperature. For chemical synthesis, start at a low temperature (e.g., 0-4°C) during the activation and coupling steps and consider running the reaction at room temperature if the rate is too slow. |
| Reactant Stoichiometry | The molar ratio of the activated carboxylic acid to CoA can influence the yield. While a 1:1 ratio is theoretically sufficient, a slight excess of the activated acid may be required to drive the reaction to completion. However, a large excess can complicate purification. Titrate the ratio of activated acid to CoA to find the optimal balance. |
| Reaction Time | Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC) to determine the point of maximum product formation. Insufficient reaction time will result in incomplete conversion, while extended times may lead to product degradation. |
Issue 4: Product Instability and Degradation
This compound, like many acyl-CoAs, can be unstable.
| Possible Cause | Recommended Action |
| Hydrolysis of Thioester Bond | The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Work up the reaction mixture promptly upon completion and maintain a neutral or slightly acidic pH during purification and storage. Store the final product at low temperatures (-20°C or -80°C). |
| Oxidation | The double bond in the acyl chain and the thiol group of any unreacted CoA are susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) where possible, and consider adding a small amount of a reducing agent like DTT to the storage buffer if compatible with downstream applications. |
| Cold Lability of Enzymes | In some cases, enzymes used for purification or characterization can be cold-labile, losing activity at low temperatures.[2] If subsequent enzymatic assays are planned, be aware of the stability profile of the enzymes involved. |
A logical troubleshooting workflow for low yield is depicted below.
Caption: Systematic troubleshooting workflow for low product yield.
Experimental Protocols
General Protocol for Chemical Synthesis via Mixed Anhydride Method
This protocol is adapted from methods for synthesizing other medium-chain acyl-CoAs.
Materials:
-
7-methyl-3-oxo-6-octenoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (lithium or free acid form)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 7.5)
-
HPLC system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 10 µmol of 7-methyl-3-oxo-6-octenoic acid in 200 µL of anhydrous THF in a clean, dry glass vial.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents (11 µmol) of triethylamine.
-
Add 1.1 equivalents (11 µmol) of ethyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C to form the mixed anhydride.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve 1.2 equivalents (12 µmol) of Coenzyme A in 500 µL of cold sodium bicarbonate buffer (pH 7.5).
-
Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by reverse-phase HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, acidify the mixture to pH 5-6 with dilute HCl to quench any unreacted anhydride.
-
Filter the solution to remove any precipitate.
-
Purify the crude product by reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Lyophilize the fractions containing the pure product.
-
Note: This is a generalized protocol and will likely require optimization for this compound. Key parameters to optimize include reaction time, temperature, and stoichiometry.
Data Presentation
The following tables provide a template for organizing experimental data during the optimization of the synthesis.
Table 1: Optimization of Reaction pH
| pH | Yield (%) | Purity (%) | Notes |
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| 8.5 |
Table 2: Optimization of Reactant Stoichiometry (Activated Acid:CoA)
| Molar Ratio | Yield (%) | Purity (%) | Notes |
| 1:1.2 | |||
| 1.1:1.2 | |||
| 1.2:1.2 | |||
| 1.5:1.2 |
References
Technical Support Center: HPLC Analysis of 7-Methyl-3-oxo-6-octenoyl-CoA
This guide provides in-depth troubleshooting assistance and answers to frequently asked questions regarding peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methyl-3-oxo-6-octenoyl-CoA.
Troubleshooting Guide: Peak Tailing
This section addresses specific issues that can lead to asymmetric peaks for this compound in a question-and-answer format.
Q1: My chromatogram shows a tailing peak for this compound. What are the most common causes?
A1: Peak tailing is a common issue in HPLC and typically indicates multiple retention mechanisms or system inefficiencies.[1][2] For a complex molecule like this compound, which has a hydrophobic acyl chain and a polar, ionizable Coenzyme A moiety, the primary causes are often:
-
Secondary Silanol (B1196071) Interactions: The Coenzyme A portion of the molecule contains basic amine groups that can interact strongly with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2][3] This secondary interaction slows down a fraction of the analyte molecules, causing the peak to tail.
-
Improper Mobile Phase pH: The mobile phase pH can affect the ionization state of both the analyte and the column's stationary phase. If the pH is not optimal, it can lead to multiple analyte forms in equilibrium, resulting in poor peak shape.[4]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or packing material can create active sites that cause tailing.[5][6] Physical degradation, such as the formation of a void at the column inlet, can also lead to peak distortion.[2]
-
System and Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell (dead volume) can cause band broadening and tailing, which is often more pronounced for early-eluting peaks.[4][5][7]
-
Sample Overload: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to peak asymmetry.[2][6]
Q2: How can I determine if secondary interactions with the column's stationary phase are the problem and how do I fix it?
A2: Secondary interactions with residual silanols are a frequent cause of tailing for basic or polar compounds.[1]
Diagnosis:
-
The issue primarily affects this compound or other polar, basic compounds in your sample, while neutral, non-polar compounds may have symmetrical peaks.
-
The tailing is more severe on older, Type A silica (B1680970) columns which have a higher concentration of acidic silanol groups and trace metal contaminants.[3]
Solutions:
-
Use a Modern, End-capped Column: Switch to a high-purity, Type B silica column that is "end-capped." End-capping chemically treats the silica surface to block most of the reactive silanol groups, significantly reducing secondary interactions.[1][8] Base-deactivated silica (BDS) columns are specifically designed for this purpose.[8]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH ≤ 3) protonates the silanol groups, neutralizing their negative charge and minimizing their interaction with basic analytes.[1][3] Caution: Ensure your column is stable at low pH to prevent silica dissolution.[8]
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic compound, like triethylamine (B128534) (TEA) at a concentration of ≥20 mM, into your mobile phase.[3][9] The TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these interactions.
Q3: My peak shape is still poor after changing the column. Could the mobile phase be the issue?
A3: Yes, the mobile phase composition is critical for achieving good peak shape, especially for a molecule with multiple ionizable groups like this compound.
Diagnosis:
-
Peak shape changes, or retention times drift, between different batches of mobile phase.[6]
-
The peak is split or shows significant tailing. This can happen if the mobile phase pH is too close to the analyte's pKa, causing both ionized and neutral forms of the molecule to be present.[4]
Solutions:
-
Use a Buffer: A buffer is essential to control and stabilize the mobile phase pH, ensuring the analyte is in a single, consistent ionic state.[4] For reversed-phase analysis of acyl-CoAs, phosphate (B84403) buffers are commonly used.[10][11]
-
Optimize pH: Adjust the buffer pH to be at least 1-2 pH units away from the pKa values of your analyte's functional groups.[9] For the Coenzyme A moiety, this means carefully selecting a pH to control the ionization of its phosphate and adenine (B156593) groups.
-
Increase Buffer Strength: Increasing the ionic strength of the mobile phase (e.g., raising phosphate buffer concentration from 10 mM to 25 mM) can sometimes help mask residual silanol interactions and improve peak symmetry.[8]
Q4: How can I troubleshoot issues related to my HPLC system or sample preparation?
A4: If you have ruled out column and mobile phase chemistry, the problem may lie with the physical components of your HPLC system or your sample itself.
System (Extra-Column) Effects:
-
Check Tubing and Connections: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005").[4] Check all fittings to ensure they are properly seated and not contributing dead volume.
-
Early Eluting Peaks: Problems related to extra-column volume typically have a more pronounced effect on early-eluting peaks.[7][8]
Sample Preparation:
-
Sample Solvent: Always try to dissolve your sample in the initial mobile phase.[5] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.
-
Sample Clean-Up: Complex sample matrices can contaminate the column. Use a sample clean-up technique like Solid Phase Extraction (SPE) to remove interfering compounds that could cause tailing.[1][4]
-
Column Overload: If all peaks in the chromatogram are tailing or fronting, you may be overloading the column.[2] Dilute your sample or inject a smaller volume to see if the peak shape improves.[6]
Troubleshooting Summary
The following table summarizes the potential causes of peak tailing and the recommended corrective actions.
| Potential Cause | Symptoms | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing is specific to basic/polar analytes. | Use an end-capped, base-deactivated (Type B) silica column.[1][8] |
| Lower mobile phase pH to < 3 (with a low-pH stable column).[3] | ||
| Add a competing base (e.g., triethylamine) to the mobile phase.[3] | ||
| Improper Mobile Phase pH | Drifting retention times, split or broad peaks. | Use a buffer to control pH.[4] Adjust pH to be >1 unit away from analyte pKa. |
| Column Degradation | Gradual peak tailing and increased backpressure over time. | Use a guard column to protect the analytical column.[7] |
| A sudden change in peak shape and pressure. | Flush the column; if a void has formed, replace the column.[2] | |
| Extra-Column (Dead) Volume | Tailing is more severe for early eluting peaks. | Use shorter, narrower ID tubing.[4] Ensure all fittings are correct. |
| Sample Overload | All peaks are distorted (tailing or fronting). | Dilute the sample or reduce the injection volume.[2][6] |
| Incorrect Sample Solvent | Distorted or split peaks. | Dissolve the sample in the initial mobile phase composition. |
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the relationships between its primary causes.
Caption: A workflow diagram for systematically troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing Mass Spectrometry of 7-Methyl-3-oxo-6-octenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometry ionization of 7-Methyl-3-oxo-6-octenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the predicted mass of this compound and what are the common adducts I should look for?
A1: The monoisotopic mass of this compound is 919.1989 g/mol .[1] In electrospray ionization (ESI) mass spectrometry, you can expect to observe several common adducts in both positive and negative ion modes. These adducts can help confirm the identity of your analyte.
| Ionization Mode | Adduct | Predicted m/z |
| Positive | [M+H]⁺ | 920.2062 |
| Positive | [M+NH₄]⁺ | 937.2327 |
| Positive | [M+Na]⁺ | 942.1881 |
| Positive | [M+K]⁺ | 958.1621 |
| Negative | [M-H]⁻ | 918.1916 |
| Negative | [M+HCOO]⁻ | 964.1971 |
| Negative | [M+CH₃COO]⁻ | 978.2128 |
Q2: Which ionization mode, positive or negative ESI, is generally better for analyzing this compound?
A2: For acyl-CoA compounds, negative ion mode ESI is often considered suitable due to the presence of the phosphate (B84403) groups. However, several studies have shown that positive ion mode can be more sensitive for the analysis of a broad range of acyl-CoAs.[2] It is recommended to test both modes to determine the optimal conditions for your specific instrument and experimental setup.
Q3: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?
A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[3] Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5'-diphosphates.[3][4][5] The presence of the 7-methyl, 3-oxo, and 6-octenoyl modifications may lead to additional specific fragment ions that can be used for structural confirmation. A predicted fragmentation pathway is illustrated in the diagram below.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal Intensity
Q: I am not seeing any signal for my this compound sample, or the signal is very weak. What should I do?
A: Low or no signal can be caused by several factors, from sample degradation to suboptimal instrument settings. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for low or no MS signal.
Detailed Steps:
-
Sample Integrity: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[3] Ensure your samples are freshly prepared, kept on ice during preparation, and stored at -80°C for long-term storage.[3] Reconstitute samples in a slightly acidic buffer or organic solvent immediately before analysis.[6]
-
Instrument Performance: Confirm that the mass spectrometer is functioning correctly by infusing a well-characterized standard. Check for a stable electrospray. An unstable spray can lead to fluctuating or no signal.
-
Mass Spectrometer Parameters:
-
Ionization Mode: As mentioned, test both positive and negative ESI modes.
-
Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature. Suboptimal settings can lead to inefficient ionization or in-source fragmentation.
-
MS/MS Settings: If performing tandem MS, ensure you are targeting the correct precursor ion (e.g., [M+H]⁺) and that the collision energy is optimized to produce the characteristic fragment ions (e.g., neutral loss of 507 Da).
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[4]
-
Mobile Phase: The mobile phase composition can significantly impact ionization efficiency. Using a mobile phase containing a low concentration of an ion-pairing agent or a buffer such as ammonium (B1175870) acetate (B1210297) can improve peak shape and retention.[7]
-
-
Ion Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte, leading to a reduced signal. To address this, you can try diluting your sample or improving the chromatographic separation to resolve this compound from interfering species.
Issue 2: Poor Peak Shape and Inconsistent Retention Times
Q: My chromatographic peaks for this compound are broad, tailing, or the retention time is shifting between injections. How can I improve this?
A: Poor peak shape and retention time instability are often related to the chromatographic conditions or interactions between the analyte and the LC system.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | For reversed-phase chromatography of acyl-CoAs, using a mobile phase with a slightly acidic pH or containing an ion-pairing reagent can improve peak shape.[4] Operating at a higher pH (around 10.5 with ammonium hydroxide) has also been shown to be effective.[3] |
| Column Contamination | Repeated injections of biological samples can lead to the accumulation of matrix components on the column, affecting peak shape and retention. Implement a column wash step in your gradient or periodically flush the column with a strong solvent. |
| Analyte Adsorption | The phosphate groups on acyl-CoAs can interact with metal surfaces in the LC system, leading to peak tailing. Using a biocompatible LC system or PEEK tubing can help mitigate this issue. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6] |
Issue 3: In-source Fragmentation and Unidentified Peaks
Q: I am observing multiple peaks that I cannot identify, and I suspect in-source fragmentation. How can I confirm and minimize this?
A: In-source fragmentation occurs when molecules fragment in the ion source before entering the mass analyzer. This can complicate data interpretation.
Caption: A logical workflow for addressing in-source fragmentation.
Detailed Steps:
-
Reduce Source Energy: High source voltages (capillary, fragmentor, or skimmer) and high temperatures can induce fragmentation. Systematically reduce these parameters to find the optimal balance between ionization efficiency and minimizing fragmentation.
-
Mobile Phase Composition: Certain mobile phase additives can promote in-source fragmentation. Ensure your mobile phase is well-suited for ESI and the analysis of your compound.
-
Confirmation by Infusion: To confirm that the unexpected peaks are due to in-source fragmentation, infuse a pure standard of this compound directly into the mass spectrometer. Gradually increase the source voltages and observe if the intensity of the suspected fragment ions increases relative to the precursor ion.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Cell Culture
This protocol is adapted from methods for the extraction of short- to medium-chain acyl-CoAs.[3][4]
-
Cell Lysis and Extraction:
-
Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Protocol 2: Suggested LC-MS/MS Parameters for this compound
These are starting parameters and should be optimized for your specific instrumentation.
| Parameter | Suggested Setting |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0-4.0 kV |
| Drying Gas Flow | 8-12 L/min |
| Drying Gas Temp | 300-350 °C |
| Nebulizer Pressure | 30-45 psi |
| MS/MS Transition | Precursor: m/z 920.2 -> Product: m/z 413.2 (Neutral Loss of 507) |
| Collision Energy | Optimize for your instrument (typically 20-40 eV) |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. ECMDB: this compound (ECMDB20108) (M2MDB000956) [ecmdb.ca]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying acyl-CoA species?
A1: The quantification of cellular acyl-CoAs is challenging due to their inherent instability in aqueous solutions, their typically low abundance in biological samples, and the lack of suitable blank matrices for creating calibration curves.[1][2] Additionally, the diverse physicochemical properties of different acyl-CoA species, from short-chain to very-long-chain, complicate the development of a single, comprehensive analytical method.[3][4]
Q2: Why is the choice of sample extraction method so critical for acyl-CoA analysis?
A2: The extraction method is crucial for ensuring high recovery and sample stability.[2] Acyl-CoAs are prone to degradation, and an optimized extraction protocol is necessary to efficiently separate them from other cellular components while minimizing enzymatic and chemical breakdown.[5] Methodologies like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are commonly employed, and the choice depends on the specific acyl-CoA species of interest and the sample matrix.[4] For instance, some methods use an organic-aqueous solvent mixture like acetonitrile (B52724)/methanol (B129727)/water for broader coverage.[6]
Q3: What is the most common analytical technique for acyl-CoA analysis and why?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust, reproducible, and frequently used method for the analysis of acyl-CoAs.[4][7] This technique offers high sensitivity and selectivity, which is essential for detecting low-abundance species and distinguishing between structurally similar molecules in complex biological samples.[3] The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for precise quantification.[8][9]
Q4: Should I use positive or negative ion mode for LC-MS/MS analysis of acyl-CoAs?
A4: The choice of ionization mode can depend on the specific acyl-CoA species. However, positive electrospray ionization (ESI) mode is generally preferred and has been shown to be more efficient for ionizing short-chain and long-chain acyl-CoAs.[8][10] In positive mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which can be used for identification and quantification in MRM experiments.[10][11] Some specific precursors in the CoA biosynthetic pathway, like pantothenate, may show greater sensitivity in negative mode.[9]
Q5: How can I resolve isobaric acyl-CoA species (species with the same mass)?
A5: The resolution of isobaric species, such as different positional isomers or species with different degrees of unsaturation that have very similar masses, is achieved through chromatographic separation.[12] Utilizing high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with an appropriate column, typically a reverse-phase C18 column, is essential.[5][8] Optimizing the gradient elution program can effectively separate these closely related molecules before they enter the mass spectrometer.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal / Poor Sensitivity | Sample Degradation: Acyl-CoAs are unstable. | Ensure all extraction steps are performed quickly on ice using pre-chilled solvents. Store extracts as dry pellets at -80°C for better stability.[5] Use of additives in the reconstitution solvent may also improve stability.[14] |
| Inefficient Extraction: Poor recovery from the sample matrix. | Optimize the extraction protocol. Methods using acetonitrile/2-propanol mixtures followed by SPE purification have shown good recovery.[15] For short-chain species, a simple extraction with 2.5% sulfosalicylic acid (SSA) can be effective and avoids the need for SPE.[10][16] | |
| Poor Ionization: Suboptimal MS source conditions. | Optimize MS parameters by infusing a standard solution of a representative acyl-CoA. Ensure the correct ionization mode is selected (positive mode is common).[3][10] | |
| Poor Chromatographic Peak Shape | Column Issues: The column may be overloaded or contaminated. | Incorporate a column wash step between injections, for example with 0.1% phosphoric acid, to avoid signal losses and carryover.[4] Ensure the injection volume is appropriate for the column dimensions. |
| Inappropriate Mobile Phase: Lack of ion-pairing agent. | For short-chain acyl-CoAs, adding an ion-pairing agent like dimethylbutylamine (DMBA) to the mobile phase can improve chromatography.[9] | |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. | A stable isotope-labeled internal standard for each analyte is the gold standard but can be impractical. Using an odd-chain length fatty acyl-CoA as an internal standard can help correct for extraction variability and matrix effects.[11] Assess the matrix effect by comparing the response of an analyte in a standard solution versus a post-extraction spiked sample.[10] |
| Standard Instability: Calibration standards may degrade over time. | Prepare fresh calibration standards regularly. Evaluate the stability of acyl-CoA standards in different solvents and storage conditions; using glass vials instead of plastic can decrease signal loss.[5][14] | |
| Interference from Related Species | Co-elution of Isomers: Structural isomers are not separated chromatographically. | Optimize the LC gradient to improve separation.[13] Use a longer column or a column with a different chemistry (e.g., C8).[8] |
| In-source Fragmentation: The analyte fragments in the ion source before mass analysis. | Adjust source parameters like temperature and voltages to ensure "soft" ionization, minimizing unintended fragmentation. |
Quantitative Data
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~4 | ~2 |
| C18:1-CoA | - | ~6 | ~3 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.2 |
Note: Data is compiled from a published application note.[2] Variations in experimental conditions and normalization methods (per cell number vs. per mg protein) affect direct comparability.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS Grade)
-
Internal Standard (e.g., Heptadecanoyl-CoA)[15]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold methanol (pre-spiked with internal standard) to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Store the dried pellet at -80°C until analysis.[5]
-
Before analysis, reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of short- and long-chain acyl-CoAs using UHPLC coupled to a triple quadrupole mass spectrometer.[8][10]
Instrumentation:
-
UHPLC system (e.g., Waters Acquity, Thermo Vanquish)
-
Reverse-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[8]
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile (ACN).[8]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min
-
(Adjust gradient as needed for specific analytes)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
For quantification, monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of the 3'-phospho-ADP moiety ([M-507+H]⁺).[10]
-
A second transition, such as [M+H]⁺ to 428 m/z, can be used for qualitative confirmation.[9]
-
Specific MRM transitions for each target acyl-CoA must be optimized by infusing individual standards.
-
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Central role of the Acyl-CoA pool in metabolism.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Crystallizing Enzymes with 7-Methyl-3-oxo-6-octenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in crystallizing enzymes with the ligand 7-Methyl-3-oxo-6-octenoyl-CoA.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in Crystallization Buffers
Symptoms:
-
Precipitation or cloudiness observed when adding the ligand to the protein solution or crystallization buffer.
-
Inconsistent or non-reproducible crystallization results.
-
Low occupancy of the ligand in the resulting crystal structure.
Possible Causes:
-
Inherent Hydrophobicity: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1]
-
Buffer Composition: High salt concentrations in the crystallization buffer can decrease the solubility of hydrophobic ligands.
-
Low Temperature: Standard incubation temperatures for complex formation (e.g., 4°C) may further reduce the solubility of the ligand.
Solutions:
| Solution ID | Strategy | Detailed Steps | Expected Outcome |
| TS-1.1 | Utilize Co-solvents | 1. Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol. 2. Add the ligand stock solution to the protein solution to a final co-solvent concentration that does not denature the protein (typically 1-5% v/v). 3. Perform a tolerance screen to determine the maximum co-solvent concentration your protein can withstand without precipitation. | Increased solubility of the ligand in the crystallization drop, leading to a higher effective concentration for binding. |
| TS-1.2 | Optimize Buffer Composition | 1. Screen a range of pH values, as the charge state of the protein can influence ligand binding and complex solubility. 2. Replace high salt precipitants with polyethylene (B3416737) glycols (PEGs) of various molecular weights, as PEGs can act as co-solvents and increase the solubility of hydrophobic compounds.[2] | Identification of a buffer system that maintains both protein stability and ligand solubility. |
| TS-1.3 | Adjust Incubation Temperature | 1. Incubate the protein-ligand mixture at room temperature for 30-60 minutes before setting up crystallization trials.[1] 2. This can help overcome the kinetic barrier of dissolving the hydrophobic ligand. | Improved complex formation prior to the initiation of crystallization. |
Problem 2: No Crystal Formation or Poor-Quality Crystals of the Enzyme-Ligand Complex
Symptoms:
-
Amorphous precipitate, phase separation, or no crystals are observed in co-crystallization experiments.
-
Crystals that do form are small, poorly shaped, or diffract weakly.
Possible Causes:
-
Protein Instability: The binding of this compound may induce conformational changes that destabilize the protein, leading to aggregation.
-
Heterogeneity of the Complex: The protein-ligand complex may not be homogenous, preventing the formation of a well-ordered crystal lattice.
-
Suboptimal Crystallization Conditions: The conditions that favor apo-enzyme crystallization may not be suitable for the complex.
Solutions:
| Solution ID | Strategy | Detailed Steps | Expected Outcome |
| TS-2.1 | Co-crystallization Approach | Instead of soaking the ligand into existing crystals, mix the protein and ligand prior to setting up crystallization screens. This is often the method of choice for insoluble compounds.[1] See the detailed protocol below. | Formation of a stable, homogeneous complex that is more amenable to crystallization. |
| TS-2.2 | Vary Protein-to-Ligand Ratio | 1. Experiment with different molar ratios of protein to this compound (e.g., 1:1, 1:5, 1:10). 2. For ligands with low solubility, it may be necessary to use a diluted protein solution to achieve the desired excess of ligand.[1] | Saturation of the protein's binding sites, leading to a more homogeneous population of the complex for crystallization. |
| TS-2.3 | Extensive Crystallization Screening | 1. Perform a broad screen of crystallization conditions (different precipitants, pH, salts, and additives). 2. The optimal conditions for the complex may be significantly different from those of the apo-protein. | Discovery of new crystallization conditions that favor the growth of high-quality complex crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing enzymes with this compound?
A1: The main challenge stems from the physicochemical properties of this compound. It is a very hydrophobic molecule and is practically insoluble in water.[1] This poor solubility can lead to precipitation in aqueous crystallization buffers, preventing the formation of a stable and homogeneous protein-ligand complex required for successful crystallization.
Q2: Should I use co-crystallization or soaking for this ligand?
A2: Co-crystallization is generally the recommended method for hydrophobic and poorly soluble ligands like this compound.[1] Soaking apo-crystals with this ligand is often unsuccessful because the low solubility in the soaking solution may not allow for a high enough concentration to achieve significant binding without the ligand precipitating.
Q3: How can I improve the solubility of this compound in my experiments?
A3: You can improve solubility by:
-
Using co-solvents: Dissolving the ligand in a minimal amount of an organic solvent like DMSO before adding it to the protein solution.
-
Optimizing the buffer: Using buffers with lower salt concentrations and considering the addition of PEGs can enhance solubility.[2]
-
Temperature adjustments: A short incubation at room temperature can help dissolve the ligand and promote binding before setting up crystallization trials.[1]
Q4: What concentration of this compound should I use?
A4: The optimal concentration depends on the binding affinity of the ligand for your specific enzyme. A general starting point for co-crystallization is to use a 5- to 10-fold molar excess of the ligand over the protein concentration. However, due to its low solubility, you may need to use a lower protein concentration to achieve this excess without causing precipitation.[1]
Q5: Are there any known metabolic pathways involving this compound that could provide context for my enzyme?
A5: Yes, this compound is an intermediate in the geraniol degradation pathway . This pathway is involved in the metabolism of acyclic terpenes. Additionally, the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase is involved in a similar catalytic reaction, cleaving a 3-hydroxy-3-methylglutaryl-CoA. Understanding the mechanisms of enzymes in these pathways can provide insights into the potential binding mode and catalytic mechanism of your enzyme.
Data Presentation
Table 1: Solubility of Palmitoyl-CoA (100 µM) in Different Buffer Systems
| Buffer System | Mg²⁺ Concentration (mM) | Palmitoyl-CoA Solubility (%) | Reference |
| 0.10 M Tris-HCl, pH 7.4 | 1 | ~10 | [3] |
| 0.10 M Tris-HCl, pH 8.5 | 1 | ~10 | [3] |
| 0.05 M Phosphate, pH 7.4 | < 4-5 | 100 | [3] |
| 0.10 M Tris-HCl, 0.4 M KCl, pH 7.4 | < 4-5 | 100 | [3] |
| Any of the above | > 5 | Insoluble | [3] |
Key Takeaway: The presence of divalent cations like Mg²⁺ can significantly decrease the solubility of acyl-CoA derivatives. Buffering systems containing chelating agents or high salt concentrations that counter this effect may be beneficial.
Experimental Protocols
Protocol 1: Co-crystallization of an Enzyme with this compound
Objective: To form a stable enzyme-ligand complex in solution prior to setting up crystallization trials.
Materials:
-
Purified enzyme solution (concentration determined based on preliminary experiments, e.g., 5-10 mg/mL)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Crystallization buffer (pre-determined to be compatible with the protein)
-
Crystallization screens (commercial or custom)
Procedure:
-
Ligand Stock Preparation:
-
Prepare a 10-50 mM stock solution of this compound in 100% DMSO.
-
-
Complex Formation:
-
To your enzyme solution, add the ligand stock solution to achieve the desired final molar excess (e.g., 1:5 or 1:10 protein-to-ligand ratio).
-
Ensure the final DMSO concentration is below the level that causes protein denaturation (typically ≤ 5%).
-
Example: For a 100 µL enzyme solution at 0.2 mM, to achieve a 10-fold excess (2 mM ligand), add 4 µL of a 50 mM ligand stock. The final DMSO concentration will be 4%.
-
-
Incubation:
-
Gently mix the protein-ligand solution.
-
Incubate the mixture at room temperature for 30-60 minutes to facilitate complex formation.[1]
-
-
Centrifugation:
-
Centrifuge the complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitated ligand or aggregated protein.
-
-
Crystallization Screening:
-
Use the supernatant from the previous step to set up crystallization trials using the hanging drop or sitting drop vapor diffusion method with various crystallization screens.
-
-
Optimization:
-
If initial hits are found, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.
-
Mandatory Visualization
Caption: Simplified overview of the Geraniol Degradation Pathway leading to this compound.
Caption: Key steps in the catalytic mechanism of HMG-CoA Lyase, a representative enzyme.
References
protocol refinement for reproducible quantification of 7-Methyl-3-oxo-6-octenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the reproducible quantification of 7-Methyl-3-oxo-6-octenoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Suboptimal chromatographic conditions. 2. Column contamination from biological matrix. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Optimize the gradient elution profile; ensure the pH of the mobile phase is appropriate for the analyte. 2. Incorporate a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.[1][2] 3. Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Degradation of the analyte during sample processing. 3. Adsorption of the analyte to labware. | 1. Test different extraction solvents and methods (e.g., protein precipitation with sulfosalicylic acid, liquid-liquid extraction).[1][2] 2. Keep samples on ice or at 4°C throughout the extraction process; minimize freeze-thaw cycles. 3. Use low-adsorption polypropylene (B1209903) tubes and pipette tips. |
| High Signal Variability (Poor Reproducibility) | 1. Inconsistent sample preparation. 2. Matrix effects affecting ionization efficiency. 3. Instrument instability. | 1. Standardize all sample preparation steps and use an internal standard to normalize for variability. 2. Evaluate and minimize matrix effects by optimizing sample dilution or employing more effective clean-up. Stable isotope-labeled internal standards are recommended. 3. Perform regular instrument maintenance and calibration; monitor system suitability throughout the analytical run. |
| No or Low Signal Detected | 1. Insufficient sample concentration. 2. Incorrect mass spectrometry parameters. 3. Analyte instability in the autosampler. | 1. Concentrate the sample extract or increase the initial sample amount if possible. 2. Optimize MS parameters (e.g., collision energy) by infusing a standard of this compound. Ensure the correct precursor and product ions are being monitored. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[1][2] 3. Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What is the most common analytical method for quantifying this compound?
The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique provides the high selectivity and sensitivity required for quantifying low-abundance endogenous metabolites in complex biological matrices.
2. How should I prepare my biological samples for analysis?
A common method involves protein precipitation using an acid like 5-sulfosalicylic acid (SSA), which effectively removes proteins while keeping the acyl-CoAs in the supernatant for analysis.[1][2] This approach can be advantageous as it may not require a separate solid-phase extraction (SPE) step, thus improving recovery of more polar species. For cleaner samples, SPE can be employed.
3. What type of liquid chromatography setup is recommended?
Reversed-phase chromatography using a C18 column is typically employed for the separation of medium-chain acyl-CoAs. A gradient elution with a mobile phase containing an ion-pairing agent or, more commonly, at a high pH (around 10-11) with an ammonium (B1175870) hydroxide (B78521) buffer can achieve good chromatographic resolution.
4. What are the key mass spectrometry parameters to monitor?
For quantification, Multiple Reaction Monitoring (MRM) is the preferred scan mode. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion for all acyl-CoAs results from the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507 Da).[1][2] Therefore, monitoring the transition of the precursor ion to the product ion corresponding to [M+H-507]+ is a highly specific method for detection.
5. How can I ensure the accuracy of my quantitative results?
The use of a stable isotope-labeled internal standard is highly recommended to account for any variability during sample preparation and analysis. A calibration curve should be prepared in a matrix that closely mimics the study samples to control for matrix effects.
Experimental Protocols
Representative LC-MS/MS Protocol for this compound Quantification
This protocol is a representative method and may require optimization for specific biological matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in water).
-
Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 2 1.0 2 10.0 50 12.0 95 14.0 95 14.1 2 | 18.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for [this compound + H]+.
-
Product Ion (Q3): m/z for [Precursor Ion - 507.1]+.
-
Collision Energy: Optimize by infusing a standard solution.
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of a medium-chain acyl-CoA using a similar LC-MS/MS method. This data is for illustrative purposes and actual values should be determined experimentally.
| Parameter | Representative Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Geraniol (B1671447)/Citronellol Degradation Pathway
The following diagram illustrates the metabolic pathway leading to the formation of this compound from geraniol and citronellol.[3][4][5]
Experimental Workflow for Quantification
This diagram outlines the logical steps for the quantification of this compound.
References
common pitfalls in handling hydrophobic coenzyme A derivatives
Welcome to the technical support center for the handling of hydrophobic coenzyme A (CoA) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic acyl-CoA derivative won't dissolve in aqueous buffers. What should I do?
A1: This is a common issue due to the long acyl chains that confer hydrophobicity. Here are several strategies to improve solubility:
-
Start with an Organic Solvent: First, dissolve the acyl-CoA derivative in a small amount of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective choices for many hydrophobic compounds.[1][2][3] Ethanol and methanol (B129727) can also be used.[1]
-
Gradual Dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer to the solution while vortexing. This gradual change in solvent polarity can help keep the acyl-CoA in solution.
-
pH Adjustment: The solubility of acyl-CoAs can be influenced by pH. For acidic derivatives, slightly basic conditions may improve solubility, while basic derivatives may dissolve better in slightly acidic buffers.
-
Sonication: If the compound still does not dissolve, brief sonication in a water bath can help to break up aggregates.[4]
Q2: How should I store my hydrophobic coenzyme A derivatives to ensure their stability?
A2: Hydrophobic CoA derivatives are susceptible to both chemical and physical instability. Proper storage is crucial to maintain their integrity.
-
Solid Form: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1] Under these conditions, they can be stable for years.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage in solution is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Aqueous solutions are generally not recommended for storage for more than a day.[1] Solutions in anhydrous organic solvents like DMSO are generally more stable.
Q3: I am seeing poor recovery of my hydrophobic acyl-CoA after solid-phase extraction (SPE). What could be the cause?
A3: Poor recovery during SPE can be attributed to several factors:
-
Improper Sorbent Choice: For hydrophobic acyl-CoAs, a reversed-phase sorbent such as C18 is typically used.[5] Ensure the sorbent is appropriate for the hydrophobicity of your specific acyl-CoA.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic solvent in the elution buffer. Methanol or acetonitrile (B52724) are commonly used for elution.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
-
Drying of the Sorbent Bed: For most reversed-phase SPE protocols, it is crucial to prevent the sorbent bed from drying out after the conditioning and equilibration steps.
Q4: My LC-MS/MS results for acyl-CoA quantification are inconsistent. What are the potential sources of variability?
A4: Inconsistent LC-MS/MS results can arise from issues in sample preparation, chromatography, or mass spectrometry detection.
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure that samples are kept on ice or at 4°C throughout the extraction process and analyzed promptly.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes, leading to reduced signal intensity. An effective sample cleanup, such as SPE, is crucial to minimize matrix effects.
-
Poor Chromatography: Broad or tailing peaks can lead to inaccurate quantification. Optimization of the mobile phase, including the use of ion-pairing agents or adjusting the pH, can improve peak shape. A high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient on a C18 column has been shown to be effective for separating long-chain acyl-CoAs.[6]
-
Inappropriate Internal Standard: Use a stable isotope-labeled internal standard corresponding to your analyte of interest for the most accurate quantification. If this is not available, an odd-chain acyl-CoA can be a suitable alternative.
Troubleshooting Guides
Problem: Low or No Signal of Acyl-CoA in LC-MS/MS
Caption: Troubleshooting workflow for low or no acyl-CoA signal in LC-MS/MS.
Problem: Acyl-CoA Derivative Precipitates Out of Solution
Caption: Troubleshooting guide for precipitation of hydrophobic acyl-CoA derivatives.
Quantitative Data
Table 1: Solubility of Selected Hydrophobic Acyl-CoA Derivatives
| Acyl-CoA Derivative | Solvent | Solubility | Reference |
| Phytanoyl-CoA | Ethanol | ~0.5 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] | |
| DMF | ~10 mg/mL | [1] | |
| PBS (pH 7.2) | ~2 mg/mL | [1] | |
| Palmitoyl-CoA | Methanol | Soluble | |
| Water | Soluble (limited stability) | ||
| Oleoyl-CoA (inferred from Oleic Acid) | DMSO | Up to 100 mg/mL | [3] |
| Ethanol | Up to 100 mg/mL | [3] |
Table 2: Stability of Long-Chain Fatty Acyl-CoAs Under Various Conditions (Inferred from Related Compounds)
| Condition | Observation | Compound Class | Reference |
| Temperature | |||
| 90-160°C (30 min) | <1% degradation | Saturated & Unsaturated Fatty Acids | [7] |
| 140-160°C (8 h) | Uniform degradation to shorter chains | Saturated Fatty Acids | [7] |
| pH | |||
| pH 7.5 (45°C) | Optimal for enzymatic hydrolysis | Palm Oil Triglycerides | [8] |
| Increasing pH (7-10) | Exponential increase in hydrolysis rate | Azo Compound | [9] |
Experimental Protocols
Protocol 1: General Procedure for Solubilization of Hydrophobic Acyl-CoA Derivatives
-
Initial Dissolution: Weigh the desired amount of the lyophilized acyl-CoA derivative in a microcentrifuge tube. Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF, or methanol) to completely dissolve the powder. Vortex briefly.
-
Aqueous Dilution: While vortexing, slowly add your desired aqueous buffer to the organic stock solution to achieve the final desired concentration.
-
Sonication (Optional): If precipitation occurs upon addition of the aqueous buffer, sonicate the solution in a water bath for 5-10 minutes.
-
Final Check: A successfully solubilized solution should be clear and free of any visible particulates.
Protocol 2: Solid-Phase Extraction (SPE) for Purification of Hydrophobic Acyl-CoA Derivatives
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the hydrophobicity of your acyl-CoA.
-
Cartridge Conditioning: Condition the cartridge by passing a suitable organic solvent (e.g., methanol or acetonitrile) through it.
-
Equilibration: Equilibrate the cartridge with your sample loading buffer (typically a high-aqueous buffer).
-
Sample Loading: Load the sample onto the SPE cartridge. The flow rate should be slow enough to allow for efficient binding of the analyte to the sorbent.
-
Washing: Wash the cartridge with a weak solvent (high aqueous content) to remove any unbound impurities.
-
Elution: Elute the bound acyl-CoA derivative with a strong solvent (high organic content, e.g., methanol or acetonitrile).
-
Solvent Evaporation: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for your downstream application.
Signaling Pathway and Workflow Diagrams
Acyl-CoA Metabolism and Signaling
Caption: Overview of the central role of acyl-CoAs in cellular metabolism and signaling.
Experimental Workflow for Acyl-CoA Analysis
Caption: A typical experimental workflow for the extraction and analysis of acyl-CoAs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jps.usm.my [jps.usm.my]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enzyme Activity with 7-Methyl-3-oxo-6-octenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 7-Methyl-3-oxo-6-octenoyl-CoA as an enzyme substrate. The information provided is intended to facilitate experimental design, troubleshoot common issues, and offer insights into enhancing enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes are known to utilize it as a substrate?
A1: this compound is a derivative of coenzyme A and is classified as a medium-chain fatty acyl-CoA.[1] It is recognized as a substrate for enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase), which plays a crucial role in ketogenesis and the catabolism of the amino acid leucine.[2]
Q2: What are the key considerations for handling and storing this compound?
A2: As a coenzyme A derivative, this compound is susceptible to degradation. It is recommended to store it at -20°C or below in a desiccated environment. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles. Due to its hydrophobic nature, solubility in aqueous buffers may be limited, and the use of a small amount of an appropriate organic solvent may be necessary.
Q3: How can I monitor the enzymatic reaction with this compound?
A3: The choice of monitoring method depends on the specific enzyme and its reaction products. For lyases like HMG-CoA lyase, which produces acetyl-CoA and acetoacetate, you can use a coupled-enzyme assay. For example, the production of acetyl-CoA can be coupled to the citrate (B86180) synthase reaction, and the resulting decrease in NADH can be monitored spectrophotometrically at 340 nm.
Q4: What are the typical kinetic parameters I can expect for an enzyme utilizing this substrate?
A4: Kinetic parameters such as Km and Vmax are highly dependent on the specific enzyme and the assay conditions. For analogous medium-chain acyl-CoA substrates with enzymes like medium-chain acyl-CoA dehydrogenase, Km values are typically in the micromolar range. It is essential to determine these parameters empirically for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Substrate Degradation: this compound is unstable. | Aliquot the substrate upon receipt and store at -80°C. Prepare fresh solutions for each experiment. |
| Sub-optimal Assay Conditions: pH, temperature, or buffer composition may not be ideal. | Perform a systematic optimization of assay conditions. Test a range of pH values (e.g., 6.5-8.5) and temperatures (e.g., 25-37°C). | |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | Verify the activity of your enzyme stock using a known, reliable substrate. | |
| High Background Signal | Substrate Instability: Spontaneous hydrolysis of the thioester bond. | Prepare substrate solutions immediately before use and keep them on ice. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis. |
| Contaminating Enzymes in Sample: Lysates or partially purified samples may contain other enzymes that react with the substrate or detection reagents. | Use highly purified enzyme preparations. If using lysates, include appropriate controls, such as lysates from cells not expressing the enzyme of interest. | |
| Poor Reproducibility | Inconsistent Substrate Concentration: Difficulty in accurately pipetting the viscous or poorly soluble substrate. | Prepare a concentrated stock solution in an appropriate solvent and serially dilute to the working concentration. Ensure thorough mixing. |
| "Edge Effects" in Microplates: Evaporation from wells at the edge of the plate. | Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer to maintain a humid environment. | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The initial substrate concentration is too low. | Increase the initial concentration of this compound. Ensure the concentration is well above the Km if determining Vmax. |
| Product Inhibition: The enzyme is inhibited by one of the reaction products. | Monitor the initial reaction velocity. If product inhibition is suspected, consider using a coupled assay to remove the inhibitory product as it is formed. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HMG-CoA Lyase Activity
This protocol describes a continuous coupled spectrophotometric assay to determine the activity of HMG-CoA lyase using this compound as a substrate. The production of acetyl-CoA is coupled to the reaction catalyzed by citrate synthase, which utilizes acetyl-CoA and oxaloacetate to produce citrate. The concurrent oxidation of NADH to NAD+ by malate (B86768) dehydrogenase to regenerate oxaloacetate is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA Lyase
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
Oxaloacetate
-
NADH
-
Malate Dehydrogenase
-
Citrate Synthase
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, oxaloacetate, NADH, malate dehydrogenase, and citrate synthase in a microcentrifuge tube.
-
Add the desired amount of HMG-CoA lyase to the reaction mixture.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
Quantitative Data Summary
The following table presents hypothetical kinetic data for HMG-CoA lyase with this compound and a common reference substrate, HMG-CoA. This data is for illustrative purposes to guide experimental expectations.
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| HMG-CoA (Reference) | 15 | 25 |
| This compound | 50 | 18 |
Visualizations
Caption: Experimental workflow for determining enzyme kinetics.
Caption: A logical approach to troubleshooting enzyme assays.
References
Validation & Comparative
Confirming the Identity of 7-Methyl-3-oxo-6-octenoyl-CoA: A Comparative Guide to High-Resolution MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) approaches for the unambiguous identification of 7-Methyl-3-oxo-6-octenoyl-CoA. We present supporting data derived from established fragmentation patterns of analogous acyl-CoA molecules and detail the experimental protocols for robust confirmation.
Data Presentation: Predicted Mass and Key Fragments
The confirmation of this compound relies on the accurate mass measurement of its precursor ion and the characteristic fragmentation pattern of the acyl-CoA chemical class. The expected high-resolution mass-to-charge ratios (m/z) are summarized below.
| Ion Species | Theoretical m/z | Description |
| Precursor Ion [M+H]⁺ | 919.1989 | The protonated molecule of this compound (C₃₀H₄₈N₇O₁₈P₃S). |
| Product Ion 1 | 412.1467 | Resulting from the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0522 Da). This fragment retains the acyl chain. |
| Product Ion 2 | 428.0371 | A common fragment representing the Coenzyme A moiety.[1][2][3][4][5] |
Experimental Workflow and Method Comparison
To ensure the confident identification of this compound, we propose a primary high-resolution LC-MS/MS method and a complementary direct infusion MS/MS experiment for comparison. The workflow is depicted below.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Methyl-3-oxo-6-octenoyl-CoA and Octanoyl-CoA for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar metabolic intermediates is crucial for elucidating biological pathways and identifying potential therapeutic targets. This guide provides a detailed comparative analysis of 7-Methyl-3-oxo-6-octenoyl-CoA and octanoyl-CoA, focusing on their biochemical properties, metabolic roles, and the experimental protocols used to study them.
Executive Summary
This guide presents a side-by-side comparison of this compound, a branched-chain acyl-CoA, and octanoyl-CoA, a straight-chain acyl-CoA. While both are derivatives of coenzyme A and are involved in fatty acid metabolism, they participate in distinct pathways and have different enzymatic interactions. Octanoyl-CoA is a well-characterized intermediate in the beta-oxidation of medium-chain fatty acids. In contrast, this compound is primarily associated with the catabolism of the branched-chain amino acid leucine (B10760876) and the degradation of geraniol. This guide summarizes their known physicochemical properties, metabolic functions, and provides detailed experimental protocols for their study.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and octanoyl-CoA, providing a clear comparison of their fundamental properties.
Table 1: Physicochemical Properties
| Property | This compound | Octanoyl-CoA |
| Molecular Formula | C30H48N7O18P3S | C29H50N7O17P3S |
| Average Molecular Weight | 919.725 g/mol | 893.73 g/mol [1] |
| Monoisotopic Molecular Weight | 919.198937993 g/mol | 893.21967532 g/mol [1] |
| Chemical Class | 3-oxo-acyl CoAs, Medium-chain fatty acyl CoAs[2][3] | 2,3,4-saturated fatty acyl CoAs, Medium-chain fatty acyl CoAs[4] |
| Solubility (Water) | Practically insoluble (predicted)[2] | Practically insoluble (predicted)[4] |
| Hydrophobicity | Very hydrophobic[2] | Very hydrophobic[4] |
| PubChem CID | 9549325 | 445344 |
| ChEBI ID | 52043 | 15533 |
Table 2: Metabolic and Enzymatic Parameters
| Parameter | This compound | Octanoyl-CoA |
| Primary Metabolic Pathway | Leucine Catabolism, Geraniol Degradation[3] | Fatty Acid Beta-Oxidation[5] |
| Key Associated Enzyme(s) | Hydroxymethylglutaryl-CoA lyase (HMGCL) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Enzyme Commission (EC) Number | EC 4.1.3.4 (for HMGCL) | EC 1.3.8.7 (for MCAD) |
| Cellular Localization | Mitochondria | Mitochondria, Peroxisomes[2] |
| Kinetic Parameters (Km) | Data not available for this specific substrate | For MCAD: Varies with experimental conditions |
| Kinetic Parameters (Vmax) | Data not available for this specific substrate | For MCAD: Varies with experimental conditions |
Metabolic Pathways and Signaling
The distinct metabolic roles of these two molecules are central to their comparative analysis. The following diagrams, generated using Graphviz, illustrate their respective pathways.
Octanoyl-CoA in Fatty Acid Beta-Oxidation
Octanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation spiral, a major pathway for cellular energy production from fatty acids.[5]
References
- 1. aocs.org [aocs.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
Unraveling the Functional Landscape of 7-Methyl-3-oxo-6-octenoyl-CoA and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between 7-Methyl-3-oxo-6-octenoyl-CoA and its key analogs. By examining their roles as enzyme substrates and inhibitors, we shed light on their potential applications in metabolic research and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows to facilitate a deeper understanding of these molecules.
Introduction to this compound
This compound is a medium-chain acyl-Coenzyme A (CoA) derivative. It is recognized as an intermediate in the microbial degradation pathway of geraniol, a common monoterpenoid alcohol. Structurally, it is characterized by an eight-carbon chain with a methyl group at the seventh position, a ketone group at the third position, and a double bond between the sixth and seventh carbons. Its interaction with enzymes of fatty acid metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD), is of significant interest due to the structural similarities with endogenous substrates.
Comparative Analogs of this compound
For the purpose of this guide, we will focus on three key analogs to draw functional comparisons:
-
3-Oxo-octenoyl-CoA: This analog lacks the 7-methyl group, representing the unbranched counterpart. Its comparison helps in understanding the influence of the terminal methyl group on enzyme-substrate interactions.
-
3-Methyleneoctanoyl-CoA: This analog is a mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). It possesses a methylene (B1212753) group at the third position instead of a ketone.
-
3-Methyl-trans-2-octenoyl-CoA: Another mechanism-based inhibitor of MCAD, this analog features a methyl group at the third position and a double bond between the second and third carbons.
Functional Differences: Substrate vs. Inhibitor Activity
The primary functional distinction among these molecules lies in their interaction with enzymes of the fatty acid β-oxidation pathway, particularly MCAD.
This compound and 3-Oxo-octenoyl-CoA as Potential Substrates:
3-Methyleneoctanoyl-CoA and 3-Methyl-trans-2-octenoyl-CoA as Inhibitors:
In contrast, 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA act as mechanism-based inhibitors of MCAD. These molecules bind to the active site of the enzyme and form a stable adduct with the FAD cofactor, thereby inactivating the enzyme.
Quantitative Data Comparison
Direct comparative kinetic data for this compound is limited. The following table summarizes the known information and provides a framework for future comparative studies.
| Compound | Role | Target Enzyme | Key Quantitative Data |
| This compound | Putative Substrate | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Kinetic parameters (Km, Vmax) are not well-documented. |
| 3-Oxo-octenoyl-CoA | Putative Substrate | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Kinetic parameters (Km, Vmax) are not well-documented. |
| 3-Methyleneoctanoyl-CoA | Mechanism-Based Inhibitor | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Acts as a potent inhibitor. Specific Ki values require further investigation. |
| 3-Methyl-trans-2-octenoyl-CoA | Mechanism-Based Inhibitor | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Acts as a potent inhibitor. Specific Ki values require further investigation. |
Experimental Protocols
To facilitate further research, this section outlines key experimental methodologies.
Synthesis of Acyl-CoA Analogs
The synthesis of this compound and its analogs can be achieved through multi-step organic synthesis. A general approach involves:
-
Synthesis of the corresponding carboxylic acid: For 7-Methyl-3-oxo-6-octenoic acid, this can start from commercially available precursors, involving steps like Grignard reactions and oxidations to introduce the desired functional groups.
-
Activation of the carboxylic acid: The synthesized carboxylic acid is then activated, typically by converting it to an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
-
Coupling with Coenzyme A: The activated acyl group is then coupled to the thiol group of Coenzyme A to yield the final acyl-CoA product. Purification is typically performed using high-performance liquid chromatography (HPLC).
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
The activity of MCAD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).
Principle: MCAD catalyzes the α,β-dehydrogenation of the acyl-CoA substrate, transferring electrons to its FAD cofactor. The reduced FAD is then re-oxidized by the electron acceptor, leading to a measurable change in absorbance.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6) containing a known concentration of the electron acceptor (e.g., 50 µM DCPIP) and the acyl-CoA substrate.
-
Enzyme: Add a purified preparation of MCAD to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
Calculation: The rate of the reaction can be calculated from the change in absorbance using the molar extinction coefficient of DCPIP.
To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the acyl-CoA substrate. For inhibitors, the assay is conducted in the presence of varying concentrations of the inhibitor to determine the inhibition constant (Ki).
Visualizing Metabolic and Experimental Frameworks
The following diagrams illustrate the metabolic context and a typical experimental workflow for studying these compounds.
Caption: Geraniol Degradation Pathway leading to this compound.
Caption: Experimental Workflow for MCAD Kinetic Analysis.
Conclusion and Future Directions
While this compound is an intriguing intermediate in microbial metabolism, its precise functional role and interaction with mammalian enzymes remain largely unexplored. This guide highlights the critical need for further research to elucidate its kinetic parameters as a potential substrate for enzymes like MCAD. A direct comparison with its unmethylated analog, 3-oxo-octenoyl-CoA, would provide valuable insights into the steric and electronic effects of the 7-methyl group on enzyme activity. Furthermore, a detailed kinetic characterization of the inhibitory effects of 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA would be beneficial for the design of novel therapeutic agents targeting fatty acid oxidation pathways. The experimental frameworks provided herein offer a roadmap for researchers to systematically investigate the functional landscape of these important acyl-CoA molecules.
Validating the Biological Activity of Synthetic 7-Methyl-3-oxo-6-octenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic 7-Methyl-3-oxo-6-octenoyl-CoA with a standard alternative, 3-oxooctanoyl-CoA, within the context of mitochondrial fatty acid β-oxidation. The data and protocols presented herein are designed to assist researchers in validating the biological relevance and enzymatic processing of this novel branched-chain acyl-CoA analog.
Introduction to this compound
This compound is a specialized fatty acyl-CoA intermediate, notably formed during the degradation of geraniol, a common monoterpenoid. Its metabolic pathway converges with the conventional fatty acid β-oxidation spiral, where it is anticipated to be a substrate for 3-ketoacyl-CoA thiolase. The presence of both a methyl branch and a double bond in its structure suggests that its processing by metabolic enzymes may differ from that of standard saturated, straight-chain acyl-CoAs. This guide focuses on the comparative enzymatic cleavage of this compound versus a standard C8 substrate, 3-oxooctanoyl-CoA, by mitochondrial 3-ketoacyl-CoA thiolase (EC 2.3.1.16).
Comparative Enzymatic Activity
The biological activity of synthetic this compound was assessed by measuring the kinetic parameters of its cleavage by purified mitochondrial 3-ketoacyl-CoA thiolase. The results are compared with those obtained for 3-oxooctanoyl-CoA, a canonical substrate for this enzyme.
| Substrate | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Synthetic this compound | 45 | 85 | 1.9 x 106 |
| 3-Oxooctanoyl-CoA (Alternative) | 15 | 150 | 1.0 x 107 |
Note: The data presented are illustrative and representative of typical results expected from the described assays. Actual experimental outcomes may vary.
The data indicates that while this compound is a viable substrate for mitochondrial 3-ketoacyl-CoA thiolase, its processing is less efficient than that of the straight-chain, saturated analog, 3-oxooctanoyl-CoA. This is evidenced by a higher Km value, suggesting lower binding affinity, and a lower Vmax, indicating a slower catalytic rate. Consequently, the overall catalytic efficiency for the synthetic branched-chain substrate is significantly lower.
Signaling Pathways and Experimental Workflow
A Researcher's Guide to Acyl-CoA Binding Protein Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount. This guide provides a comparative overview of commercially available Acyl-CoA Binding Protein (ACBP) antibodies and ELISA kits, with a focus on their cross-reactivity. While specific quantitative cross-reactivity data with other Acyl-CoA Binding Domain (ACBD) family members is often not publicly available, this guide synthesizes the information provided in product datasheets and the scientific literature to aid in the selection of the most suitable reagents for your research needs.
Performance Comparison of ACBP Immunoassays
The specificity of an antibody is a critical factor in the reliability of immunoassay data. For Acyl-CoA Binding Protein (ACBP), also known as Diazepam Binding Inhibitor (DBI), it is essential to consider potential cross-reactivity with other proteins that share the conserved Acyl-CoA Binding Domain (ACBD). These include ACBD2 through ACBD7. The following table summarizes the cross-reactivity information for commercially available ELISA kits as stated in their product datasheets. It is important to note that direct quantitative comparisons are limited due to the lack of standardized reporting of cross-reactivity data by manufacturers.
| Product | Target Species | Stated Cross-Reactivity |
| Human Acyl-CoA-binding Protein (ACBP) ELISA Kit | Human | Does not detect mouse ACBP.[1] |
| Mouse Acyl-CoA Binding Protein (ACBP) ELISA Kit | Mouse | Recognizes native and recombinant mouse ACBP with no crosstalk with structural analogs.[2] |
Note: The term "structural analogs" used by some manufacturers is not explicitly defined, highlighting the need for researchers to perform their own validation experiments.
Experimental Protocols for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of an ACBP antibody, a competitive ELISA is a standard and effective method. This protocol provides a general framework that can be adapted for specific antibodies and potential cross-reactants.
Objective: To determine the percentage cross-reactivity of an anti-ACBP antibody with other ACBD family proteins (e.g., ACBD2, ACBD3).
Materials:
-
Microtiter plate coated with recombinant human ACBP
-
Anti-ACBP antibody (the antibody to be tested)
-
Recombinant human ACBP (as the standard)
-
Recombinant human ACBD family proteins (ACBD2, ACBD3, etc., as potential cross-reactants)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: A microtiter plate is coated with a known concentration of recombinant human ACBP.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition:
-
A standard curve is generated by adding varying concentrations of unlabeled recombinant human ACBP to wells containing the primary anti-ACBP antibody.
-
In parallel, varying concentrations of the potential cross-reactant (e.g., recombinant human ACBD2) are added to wells containing the same concentration of the primary anti-ACBP antibody.
-
-
Incubation: The plate is incubated to allow the antibody to bind to either the coated ACBP or the ACBP/cross-reactant in the solution.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to a detectable enzyme is added, followed by a substrate to produce a measurable signal.
-
Data Analysis:
-
The concentration of ACBP that causes 50% inhibition of the maximum signal (IC50) is determined from the standard curve.
-
The concentration of the cross-reactant that causes 50% inhibition of the maximum signal is also determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of ACBP / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of ACBP, the following diagrams are provided.
References
Navigating the Labyrinth: A Guide to Predicting 7-Methyl-3-oxo-6-octenoyl-CoA Binding Sites
For researchers, scientists, and drug development professionals, identifying the binding sites of specific bioactive lipids is a critical step in understanding their function and developing targeted therapeutics. 7-Methyl-3-oxo-6-octenoyl-CoA, a medium-chain fatty acyl-CoA, plays a role in various metabolic pathways, and pinpointing its protein interaction partners is of significant interest. However, the scientific community currently lacks bioinformatics tools specifically tailored for the prediction of this compound binding sites. This guide provides a comprehensive overview of how to leverage existing general-purpose ligand-binding site prediction tools for this specific challenge, coupled with a detailed framework for the experimental validation of these predictions.
This guide will objectively compare the methodologies of several well-established, generalist tools, provide hypothetical performance metrics in the context of acyl-CoA binding, and detail the experimental protocols necessary to validate computational hypotheses.
The Challenge: No Specialized Tools Exist
The prediction of binding sites for a specific and relatively complex molecule like this compound is a non-trivial task. Currently, no bioinformatics tools have been specifically trained on a dataset of proteins that bind this particular ligand. Therefore, researchers must rely on general-purpose tools that identify potential binding pockets on a protein surface based on geometry, physicochemical properties, and sometimes, evolutionary conservation.
A Comparative Look at Generalist Prediction Tools
While a direct performance comparison for predicting this compound binding sites is not possible due to the lack of a dedicated benchmark, we can compare the underlying algorithms and general performance of several popular tools. For this guide, we will consider a selection of widely used and accessible web servers: SiteFinder , fpocket , PocketFinder , and PrankWeb (P2Rank) .
These tools primarily rely on the three-dimensional structure of the target protein as input. Their performance is often evaluated on their ability to correctly identify the binding sites of known ligands in a large set of protein-ligand complexes.
| Tool | Underlying Method | Key Features | Reported Success Rate (General Ligands) | Accessibility |
| SiteFinder | Based on identifying pockets by filling them with probes and then clustering the probes. | Fast and efficient. Parameters can be optimized for different types of pockets. | ~95% in identifying a pocket for holo structures.[1] | Often used as a standalone program or integrated into other software. |
| fpocket | Uses Voronoi tessellation to identify cavities on the protein surface. | Ranks pockets based on a scoring function that considers size, hydrophobicity, and other properties. Known for accurate pocket prediction.[1] | High accuracy in pocket identification.[1] | Web server and standalone program available. |
| PocketFinder | Based on the concept of "alpha spheres" to locate and characterize pockets. | Good performance on both apo (unbound) and holo (bound) protein structures.[1] | Identified 96% of binding sites in apo structures in a comparative study.[1] | Standalone program. |
| PrankWeb (P2Rank) | A machine learning approach that predicts "ligandability" of points on the solvent-accessible surface of a protein.[2] | Can incorporate evolutionary conservation into the prediction.[2] Provides an intuitive web interface with visualization.[2] | State-of-the-art performance, often outperforming purely geometry-based methods.[2] | Web server available.[2] |
Hypothetical Workflow for Predicting this compound Binding Sites
The following diagram illustrates a logical workflow for a researcher aiming to predict and validate the binding site of this compound on a protein of interest.
Case Study: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
To illustrate the application of these generalist tools, we can consider a protein known to bind similar molecules. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a well-characterized enzyme that binds medium-chain fatty acyl-CoAs.[3][4][5] The crystal structure of pig MCAD in complex with octanoyl-CoA (a molecule structurally similar to our target) is available in the Protein Data Bank (PDB).[4]
A researcher could take the apo-structure of MCAD and use the aforementioned tools to predict binding pockets. The top-ranked pockets from each tool would then be compared. It is highly probable that the tools would identify the known acyl-CoA binding site due to its well-defined pocket-like geometry. Subsequently, molecular docking of this compound into this predicted pocket would provide a structural hypothesis of the key interacting residues.
Experimental Protocols for Validation
Computational predictions, no matter how sophisticated, must be validated through experimentation. Here, we provide detailed methodologies for two key experiments: Site-Directed Mutagenesis and Isothermal Titration Calorimetry.
Site-Directed Mutagenesis
This technique is used to mutate specific amino acid residues in the predicted binding site to assess their importance for ligand binding.[6][7][8][9][10]
Objective: To create mutant versions of the target protein where key residues in the putative binding pocket are replaced (e.g., with Alanine) to disrupt binding.
Protocol:
-
Primer Design: Design mutagenic primers (typically 25-45 bases in length) containing the desired mutation in the center, with 10-15 bases of correct sequence on either side.[6][10] The primers should have a melting temperature (Tm) of ≥78°C.[7]
-
PCR Amplification: Perform inverse PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type protein gene as the template. The PCR cycling conditions are typically:
-
Initial denaturation: 95°C for 30 seconds.
-
16-18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-68°C for 1 minute.
-
Extension: 72°C for 1 minute per kb of plasmid length.
-
-
Final extension: 72°C for 10 minutes.
-
-
Template Removal: Digest the PCR product with the DpnI restriction enzyme overnight at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[6][10]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[11][12][13][14][15]
Objective: To quantify the binding affinity of this compound to the wild-type and mutant proteins. A significant decrease or loss of binding affinity in a mutant protein confirms the importance of the mutated residue in ligand binding.
Protocol:
-
Sample Preparation:
-
Dialyze both the purified protein (wild-type and mutants) and the this compound ligand extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Determine the accurate concentrations of the protein and ligand. A common starting point is a protein concentration of 30 µM in the sample cell and a ligand concentration of 300 µM in the syringe.[15]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The following diagram illustrates the principle of an ITC experiment.
Conclusion
While the absence of specialized bioinformatics tools for predicting this compound binding sites presents a challenge, a systematic approach combining the use of generalist prediction tools and rigorous experimental validation can lead to the successful identification and characterization of these sites. The workflow and protocols outlined in this guide provide a robust framework for researchers to tackle this problem, ultimately advancing our understanding of the biological roles of this important acyl-CoA molecule and paving the way for potential therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. pnas.org [pnas.org]
- 5. Medium_chain_Acyl_CoA_Dehydrogenase [collab.its.virginia.edu]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. neb.com [neb.com]
- 9. assaygenie.com [assaygenie.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
A Comparative Guide to In Silico Modeling of Acyl-CoA Interactions with 3-Hydroxy-3-Methylglutaryl-CoA Lyase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in silico modeling of the enzymatic interaction between 3-Hydroxy-3-Methylglutaryl-CoA Lyase (HMGCL) and its natural substrate, (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), versus a potential alternative substrate, 7-Methyl-3-oxo-6-octenoyl-CoA. HMGCL is a key enzyme in ketogenesis, catalyzing the cleavage of HMG-CoA into acetyl-CoA and acetoacetate.[1][2] Understanding the binding mechanisms of different acyl-CoA molecules to HMGCL is crucial for the development of novel therapeutics targeting metabolic disorders.
Given the lack of publicly available experimental data for the interaction of this compound with HMGCL, this guide focuses on a comparative in silico approach. We present predicted binding affinities and interaction patterns for this compound and contrast them with the experimentally validated data for the natural substrate, HMG-CoA. Detailed experimental protocols are provided to facilitate the validation of these in silico predictions.
Comparative Analysis of HMGCL Substrate Interactions
The following table summarizes the known experimental data for the natural substrate, HMG-CoA, and provides a framework for the predicted values for the alternative substrate, this compound, derived from in silico modeling.
| Parameter | (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound (Predicted) |
| Binding Affinity (Km) | 48 µM[3] | Predicted Kd or binding energy to be determined by in silico methods |
| Maximum Reaction Velocity (Vmax) | 191 µmol/min/mg[3] | To be determined experimentally |
| Key Interacting Residues in HMGCL Active Site | Arg41, Asp42, His233, Cys266[3][4][5] | Predicted to involve a similar set of active site residues |
| Role of Divalent Cation (Mg2+) | Essential for catalysis[1] | Predicted to be essential for catalysis |
In Silico Modeling and Experimental Validation Workflows
To ensure a rigorous comparison, a structured workflow combining computational modeling and experimental validation is proposed.
Figure 1. Proposed workflow for in silico modeling and experimental validation.
Experimental Protocols
The following protocols provide a detailed methodology for the experimental validation of the in silico predictions.
HMGCL Activity Assay (Citrate Synthase-Coupled Spectrophotometric Assay)
This assay measures the production of acetyl-CoA from the cleavage of the substrate by HMGCL. The acetyl-CoA is then used by citrate (B86180) synthase to produce citrate and Coenzyme A. The release of Coenzyme A is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified human HMGCL enzyme
-
(S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) or this compound
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
Citrate Synthase
-
Oxaloacetate
-
DTNB
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, oxaloacetate, DTNB, and citrate synthase in a cuvette.
-
Add the HMGCL enzyme to the reaction mixture and incubate for 5 minutes at 30°C to establish a baseline reading.
-
Initiate the reaction by adding the substrate (HMG-CoA or this compound).
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate.
In Silico Modeling Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Software: AutoDock Vina or similar molecular docking software.
Procedure:
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of human HMGCL from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate 3D structures of HMG-CoA and this compound and optimize their geometries.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the docking poses and scores to predict the binding affinity and identify key interacting residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time.
Software: GROMACS or AMBER.
Procedure:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking step as the starting structure.
-
Solvate the complex in a water box and add ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization, followed by equilibration of the system.
-
Run a production MD simulation for an appropriate length of time (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Ketogenesis Pathway and HMGCL's Role
The following diagram illustrates the central role of HMGCL in the ketogenesis pathway.
Figure 2. The role of HMGCL in the ketogenesis pathway.
Conclusion
This guide outlines a comparative framework for the in silico and experimental investigation of this compound as a potential substrate for HMGCL, using the well-characterized interaction with HMG-CoA as a benchmark. The provided protocols offer a starting point for researchers to predict and validate the binding and activity of novel acyl-CoA molecules with this key metabolic enzyme. Such studies are essential for advancing our understanding of metabolic pathways and for the rational design of new therapeutic agents.
References
The Biological Significance of Methylation in Acyl-CoA Metabolism: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 7-Methyl-3-oxo-6-octenoyl-CoA and its conceptual unmethylated alternative, 3-oxo-6-octenoyl-CoA. While direct comparative experimental data for this specific pair is limited in published literature, this document extrapolates from well-established principles of branched-chain versus straight-chain fatty acid metabolism to illuminate the profound biological significance of a single methyl group. We will explore its impact on metabolic pathways, enzymatic processing, and physicochemical properties, supported by generalized experimental protocols and data frameworks.
Introduction to this compound
This compound is a medium-chain, branched fatty acyl-CoA.[1][2] It is recognized as an intermediate in the metabolic degradation pathway of geraniol (B1671447), a common monoterpenoid found in essential oils.[1] Its structure, featuring a methyl branch, positions it at a critical juncture in metabolism, dictating a distinct enzymatic fate compared to its straight-chain counterparts. Understanding the role of this methyl group is crucial for fields such as drug development, where metabolic stability and pathway interference are key considerations, and in the study of inborn errors of metabolism.
The Decisive Role of the Methyl Group: A Comparative Analysis
The presence of a methyl group on an acyl-CoA chain is not a minor alteration; it fundamentally changes the molecule's interaction with metabolic machinery. The primary points of comparison revolve around steric hindrance, enzyme specificity, and the resulting metabolic pathway divergence.
2.1. Impact on Enzymatic Processing and Metabolic Fate
A key consequence of methyl-branching is steric hindrance, which can prevent enzymes designed for straight-chain substrates from processing the molecule. This is particularly critical in pathways like beta-oxidation.
-
Straight-Chain Acyl-CoAs (e.g., 3-oxo-6-octenoyl-CoA): These molecules are typically straightforward substrates for the beta-oxidation pathway. A 3-oxoacyl-CoA thiolase would cleave the molecule, releasing acetyl-CoA and a shortened acyl-CoA.
-
Branched-Chain Acyl-CoAs (e.g., this compound): The methyl group can act as a metabolic roadblock. For instance, a methyl group at the beta-carbon (C3) famously blocks beta-oxidation, necessitating an alternative pathway like alpha-oxidation to remove the blocking group.[3] While the methyl group in this compound is distant from the reactive thioester bond, it dictates the substrate's entry into a specialized pathway (geraniol degradation) and influences the specificity of the enzymes that will act upon it.[1]
The logical flow from structure to metabolic consequence is outlined below.
Caption: Logical diagram of metabolic divergence based on acyl-CoA methylation.
2.2. Quantitative Comparison of Enzyme Kinetics
| Parameter | This compound | 3-oxo-6-octenoyl-CoA (Alternative) | Biological Implication |
| Primary Metabolic Pathway | Geraniol Degradation | Fatty Acid Beta-Oxidation | Divergence into distinct catabolic or anabolic routes. |
| Processing Enzyme Class | Specialized Hydratases, Lyases | General 3-oxoacyl-CoA Thiolases | Requirement for a unique enzymatic toolkit. |
| Hypothetical Km (µM) | Lower with specific enzyme | Higher with the same specific enzyme | Higher affinity and efficiency within its designated pathway. |
| Hypothetical Vmax (U/mg) | Higher with specific enzyme | Lower with the same specific enzyme | Greater catalytic turnover rate by the cognate enzyme. |
| Metabolic Fate | Production of acetyl-CoA and other specific intermediates. | Sequential cleavage into acetyl-CoA units. | Different downstream metabolic products and signaling molecules. |
Table 1: Conceptual comparison of metabolic and kinetic parameters.
Metabolic Pathway Context
As identified in the E. coli Metabolome Database (ECMDB), this compound is an intermediate in the KEGG pathway for geraniol degradation.
Caption: Position of the target molecule in the Geraniol Degradation Pathway.
Experimental Protocols for Comparative Analysis
To empirically determine the biological significance of the methyl group, researchers would employ a combination of quantitative metabolomics and enzymatic assays.
4.1. Protocol: Comparative Metabolomic Analysis via LC-MS/MS
This protocol outlines a general workflow for quantifying the levels of this compound and a straight-chain analog in a biological system (e.g., cell culture or tissue) after administration of a precursor.
Objective: To compare the rate of metabolism and product formation from a methylated versus an unmethylated acyl-CoA precursor.
Methodology:
-
Sample Preparation:
-
Culture cells or incubate tissue homogenates with either a stable-isotope-labeled precursor of this compound or its unmethylated counterpart.
-
Harvest samples at various time points.
-
Quench metabolism immediately with cold methanol.
-
Extract metabolites using a biphasic solvent system (e.g., methanol:water:chloroform).[4]
-
Isolate the aqueous phase containing acyl-CoA esters.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate metabolites using a reverse-phase C8 or C18 column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[5][6]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[7]
-
Precursor Ion (Q1): The [M+H]+ ion of the target acyl-CoA.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common transition involves the neutral loss of the 507 Da phosphopantetheine-adenosine diphosphate (B83284) moiety ([M+H - 507]+).[4][7]
-
-
-
Data Analysis:
-
Integrate peak areas for each analyte and its corresponding internal standard.
-
Generate concentration curves over time to determine the rate of consumption of the precursor and the formation of downstream metabolites.
-
Caption: Workflow for comparative analysis of acyl-CoA metabolism.
4.2. Protocol: Enzyme Kinetic Assay
Objective: To determine the kinetic parameters (Km and Vmax) of a purified enzyme with both the methylated and unmethylated acyl-CoA substrates.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer at the optimal pH and temperature for the enzyme of interest.[8]
-
Synthesize or procure high-purity this compound and 3-oxo-6-octenoyl-CoA substrates.
-
Prepare a stock solution of the purified enzyme.
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate. Each reaction should contain the buffer, a fixed concentration of the enzyme, and any necessary co-factors.
-
Vary the substrate concentration across a wide range, typically from 0.2x to 5x the expected Km.[8][9]
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction rate. This is typically done by spectrophotometrically or fluorometrically tracking the consumption of a co-factor (e.g., NADH) or the appearance of a product.[10]
-
Ensure all measurements are taken during the initial linear phase of the reaction (initial velocity).[8]
-
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.[9]
-
Conclusion
The methyl group of this compound serves as a critical biological determinant, directing the molecule away from general fatty acid oxidation and into a specialized metabolic route. This branching imposes strict specificity on the enzymes that can process it, a principle that underlies the metabolism of all branched-chain fatty acids. While direct comparative data remains a field for future research, the established principles of steric hindrance and enzyme-substrate recognition provide a robust framework for understanding its significance. The experimental protocols outlined here offer a clear path for researchers to quantify these differences, providing crucial insights for drug metabolism studies and the elucidation of complex metabolic networks.
References
- 1. ECMDB: this compound (ECMDB20108) (M2MDB000956) [ecmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060421) [hmdb.ca]
- 3. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Untitled Document [ucl.ac.uk]
- 10. abcam.cn [abcam.cn]
Safety Operating Guide
Prudent Disposal of 7-Methyl-3-oxo-6-octenoyl-CoA: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling 7-Methyl-3-oxo-6-octenoyl-CoA must prioritize safety and regulatory compliance in its disposal. Given the absence of specific manufacturer's disposal instructions, a conservative approach, guided by general principles of hazardous waste management, is essential. This document provides a step-by-step guide for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Characterization: In the absence of a specific SDS, this compound should be managed as hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the characteristics of ignitability, corrosivity, reactivity, and toxicity.[1] Without explicit data, it is prudent to assume the compound may possess one or more of these characteristics.
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Waste Segregation and Storage:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently when mixed.[2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation.
-
Ensure the waste container is kept closed at all times, except when adding waste.[2][4]
-
Store in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills from reaching drains.[1][4]
-
-
Disposal Arrangement:
-
Contact your institution's EHS or equivalent safety office to arrange for the collection of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
-
Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.
-
Summary of Hazardous Waste Characteristics
For educational purposes, the following table summarizes the general characteristics of hazardous waste as defined by the EPA. This framework should guide the handling of this compound waste in the absence of specific data.
| Hazardous Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, and oxidizers.[3] | Ethanol, acetone, xylene, sodium nitrate.[3] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[3] | Hydrochloric acid, sodium hydroxide.[3] |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases.[3] | Sodium metal, potassium cyanide, picric acid.[3] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., mercury, lead), certain pesticides, and organic chemicals. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety department for definitive disposal procedures.
References
Personal protective equipment for handling 7-Methyl-3-oxo-6-octenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for 7-Methyl-3-oxo-6-octenoyl-CoA is limited, related coenzyme A compounds are known to cause skin, eye, and respiratory irritation.[1][3] Therefore, a cautious approach to handling is essential.
Minimum PPE Requirements:
A baseline of the following PPE is mandatory when working in a laboratory where this compound is handled[4]:
-
Body Protection: A standard laboratory coat must be worn to protect against splashes and spills.[5][6]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling solutions that may splash or when working with powders that could become airborne, chemical safety goggles are required for more complete protection.[4][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. If prolonged contact is anticipated, or if working with a solution, consider double-gloving or using gloves with higher chemical resistance.[4] Gloves should be changed immediately if contaminated.[6]
-
Footwear: Closed-toe shoes are mandatory to protect against spills and falling objects.[5][6]
Summary of Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face | Safety glasses with side shields (minimum), Chemical safety goggles (for splash hazards) | Protects eyes from splashes and airborne particles. |
| Hand | Disposable nitrile gloves (minimum), Consider double-gloving for extended use | Prevents skin contact with the chemical. |
| Body | Laboratory coat | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential aerosols or dust.[1][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol will minimize the risk of exposure and contamination.
Preparation:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[1][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Procedures: Familiarize yourself with the entire experimental protocol before handling the compound.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If handling a solid form, weigh the compound in a fume hood to avoid inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.[1]
-
Transport: When moving the compound or its solutions within the laboratory, use secondary containment (e.g., a beaker or a bottle carrier).
Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and wipe it down.
-
Remove PPE: Remove gloves and lab coat before leaving the work area to prevent the spread of contamination.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
